molecular formula C8H16ClNO B1381627 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride CAS No. 1807941-15-6

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Cat. No.: B1381627
CAS No.: 1807941-15-6
M. Wt: 177.67 g/mol
InChI Key: QPRVSAXQIKHOND-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride (CAS 1955520-60-1) is a chemical compound of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H16ClNO and a molecular weight of 177.67 g/mol , this compound features a cyclobutane ring core substituted with both a pyrrolidine group and a hydroxyl group. The hydrochloride salt form typically offers enhanced stability and solubility, making it more suitable for various experimental applications. This structural motif makes it a valuable scaffold or intermediate in the design and synthesis of novel bioactive molecules. Its potential research applications include serving as a building block for molecular libraries, a precursor in the development of ligands for neurological targets, and a key intermediate in the exploration of structure-activity relationships (SAR). The related free base, 3-(Pyrrolidin-1-yl)cyclobutan-1-ol (CAS 1073338-39-2), has a molecular weight of 141.21 g/mol , highlighting the properties conferred by the salt formation. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVSAXQIKHOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-15-6
Record name 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
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Foundational & Exploratory

Cyclobutane Scaffolds in Fragment-Based Drug Discovery (FBDD): A Technical Guide to Geometric Engineering & Synthetic Access

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of


-rich aromatic scaffolds in legacy libraries has contributed to high attrition rates due to poor solubility and non-specific binding. Cyclobutane scaffolds represent a high-value "escape from Flatland" (Lovering et al.), offering defined exit vectors, metabolic stability, and high 

character.

This guide details the strategic integration of cyclobutane motifs into FBDD, focusing on the puckered geometric advantage , flow-photochemistry synthesis , and bioisosteric utility .

Geometric & Physicochemical Architecture[1][2]

The "Pucker" Advantage

Unlike the planar benzene ring or the rigid cyclopropane, cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2][3][4] This deviation from planarity is the scaffold's critical feature for drug design.

  • Pucker Angle: ~25–35°.[5]

  • Bond Angles: ~88° (deviating from the ideal 90° to reduce torsional strain).[2]

  • Conformational Dynamics: The ring undergoes rapid inversion (ring-flipping) but can be locked by substitution, allowing precise vector placement.

Vector Analysis: Cyclobutane vs. Benzene

In FBDD, the "exit vector" determines how a fragment grows into a binding pocket. Cyclobutanes offer vectors inaccessible to aromatics.

FeatureBenzene (Planar)Cyclobutane (Puckered)Drug Design Impact
Hybridization

(Flat)

(3D)
Increased solubility; reduced "brick dust" character.
Exit Vectors 120° / 180° (Rigid)Variable (Cis/Trans)Access to distinct sub-pockets; non-linear growth.
Metabolic Liability High (CYP450 epoxidation)Low to ModerateRemoves aromatic "metabolic hotspots."
Lipophilicity High LogPLower LogPImproved Ligand Efficiency (LE).
Visualization: Vector Comparison

The following diagram illustrates the distinct spatial orientation of substituents on a cyclobutane core compared to a phenyl ring.

VectorComparison cluster_0 Benzene (Planar) cluster_1 Cyclobutane (Puckered) Benzene Benzene Core (sp2) Ortho Ortho (60°) Benzene->Ortho Meta Meta (120°) Benzene->Meta Para Para (180°) Benzene->Para Cyclobutane Cyclobutane Core (sp3) Cis12 Cis-1,2 (Syn-facial) Cyclobutane->Cis12 Ortho Isostere Trans13 Trans-1,3 (Linear-ish) Cyclobutane->Trans13 Para Isostere Cis13 Cis-1,3 (Kinked) Cyclobutane->Cis13 Unique Vector

Figure 1: Comparison of exit vectors. Cyclobutanes offer tunable 3D vectors (cis/trans) distinct from the rigid planar vectors of benzene.

Synthetic Protocol: [2+2] Photocycloaddition in Flow

The primary barrier to cyclobutane FBDD libraries has been synthesis. Batch photochemistry is non-scalable due to light attenuation (Beer-Lambert law). Continuous flow photochemistry is the industry standard for generating these scaffolds at scale.

Experimental Workflow (Self-Validating)

Objective: Synthesis of a library of 1,2-disubstituted cyclobutanes via [2+2] cycloaddition.

Reagents:

  • Substrate: Cinnamic acid derivatives or Maleimides (0.1 M in MeCN).

  • Sensitizer: Benzophenone (if direct excitation is insufficient).

  • Solvent: Degassed Acetonitrile (MeCN).

Protocol Steps:

  • Feed Preparation: Dissolve substrate in MeCN. Critical: Degas with

    
     for 15 mins to remove Oxygen (a triplet quencher).
    
  • Reactor Setup: Use FEP (Fluorinated Ethylene Propylene) tubing coiled around a medium-pressure Hg lamp or high-power UV-LED (365 nm).

  • Residence Time (

    
    ) Calculation: 
    
    
    
    
    Target
    
    
    : 10–30 minutes depending on quantum yield.
  • Collection: Pass the eluent through a back-pressure regulator (40 psi) to prevent solvent boiling if the lamp generates heat.

  • Validation: Analyze via

    
    H NMR. Look for the disappearance of vinylic protons (6.0–7.5 ppm) and appearance of cyclobutyl methine protons (3.0–4.5 ppm).
    
Flow Chemistry Diagram

FlowSynthesis Feed Feed Solution (Substrate + MeCN) Pump HPLC Pump (Flow Control) Feed->Pump Degassed Reactor Photoreactor (FEP Coil + 365nm LED) Pump->Reactor 0.5 mL/min Cooling Cooling Loop (Temp Control) Reactor->Cooling Exothermic BPR Back Pressure Regulator (40 psi) Reactor->BPR Cooling->Reactor Recirculation (Opt) Collection Collection & Evaporation BPR->Collection Product

Figure 2: Continuous flow photochemistry setup. This scalable method ensures uniform irradiation and prevents over-reaction.

Bioisosteric Design Strategy

Cyclobutanes are not just spacers; they are functional bioisosteres.

Benzene Replacement
  • Ortho-Substitution: 1,2-disubstituted bicyclo[2.1.1]hexanes (which contain a fused cyclobutane) are validated isosteres for ortho-substituted benzenes, mimicking the bond angles while improving solubility (Mykhailiuk, 2023).

  • Para-Substitution: Trans-1,3-disubstituted cyclobutanes mimic the linearity of para-phenyl rings but with a shorter distance (approx 5.0 Å vs 5.8 Å).

The "Magic Methyl" Effect

Replacing a gem-dimethyl group with a cyclobutane ring (spiro-cyclobutane) often restricts conformation without adding excessive lipophilicity, potentially locking the bioactive conformation.

Case Study: High-Value Targets

Target: Integrin Antagonists

Researchers utilized a functionalized cyclobutane core to replace flexible linkers in RGD (Arg-Gly-Asp) mimetics.[6]

  • Outcome: The cyclobutane core provided metabolic stability (

    
     min) and maintained IC
    
    
    
    . The rigid core prevented the "entropic penalty" of binding associated with flexible alkyl chains.
Target: MurA (Antibacterial)

A library of cyclobutenones (unsaturated analogs) was screened.[7]

  • Mechanism: The cyclobutenone acted as a covalent warhead (electrophile) targeting Cys115.[7]

  • Result: Identification of novel antibacterial hits that would have been missed by standard "flat" libraries.

FBDD Screening Cascade

To successfully deploy cyclobutane fragments, a specific screening hierarchy is required to filter for solubility and vector tractability early.

FBDD_Cascade cluster_feedback Design Cycle Library Cyclobutane Fragment Library (High Fsp3, Mw < 300) QC QC: Solubility & Purity (DMSO/PBS, >1mM) Library->QC Screen Primary Screen (SPR / NMR / X-ray) QC->Screen Pass HitVal Hit Validation (Competition Assay) Screen->HitVal Kd < 1mM Elaboration Fragment Elaboration (Grow via Amine/Acid handles) HitVal->Elaboration Valid Vector Elaboration->Library SAR Feedback

Figure 3: FBDD Screening Cascade. Emphasizes early solubility checks, as rigid hydrophobic fragments can precipitate.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[8][9] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Link

  • Hock, K. J., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. ChemPhotoChem. Link

  • Gao, Y., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

The Ascendancy of 1,3-Substituted Cyclobutane Amino Alcohols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. Among the saturated carbocycles, the cyclobutane ring, particularly with a 1,3-substitution pattern, has emerged as a privileged motif. This technical guide provides an in-depth review of 1,3-substituted cyclobutane amino alcohols, a class of compounds gaining significant traction in medicinal chemistry. We will explore the stereoselective synthesis of these scaffolds, delving into the mechanistic rationale behind various synthetic strategies, and showcase their application in the design of innovative therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique structural and functional attributes of 1,3-cyclobutane amino alcohols in their drug development programs.

Introduction: The Strategic Value of the Cyclobutane Core

The cyclobutane moiety, once considered a synthetic curiosity, is now recognized as a valuable building block in drug design.[1][2] Its inherent ring strain results in a puckered, three-dimensional conformation, a stark contrast to the planar nature of commonly employed aromatic rings.[3] This non-planar geometry allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[4] The conformational rigidity of the cyclobutane ring can also limit the number of accessible conformations of a molecule, which can lead to improved binding affinity and selectivity. Furthermore, the introduction of a cyclobutane scaffold can enhance metabolic stability by shielding susceptible functionalities from enzymatic degradation.[3]

The 1,3-substitution pattern on the cyclobutane ring is particularly noteworthy. Depending on the relative stereochemistry of the substituents, cis and trans isomers with distinct spatial orientations can be accessed, providing a powerful tool for probing structure-activity relationships (SAR). The incorporation of amino and alcohol functionalities at these positions creates a versatile 1,3-amino alcohol motif, a common pharmacophore found in numerous biologically active molecules.[5] This guide will focus on the synthesis and utility of these valuable scaffolds.

Stereoselective Synthesis of 1,3-Substituted Cyclobutane Amino Alcohols

The controlled synthesis of 1,3-substituted cyclobutane amino alcohols, particularly with defined stereochemistry, is crucial for their application in medicinal chemistry. Various synthetic strategies have been developed to access both cis and trans isomers.

Synthesis of cis-1,3-Cyclobutane Amino Alcohols

A key precursor for the synthesis of cis-1,3-disubstituted cyclobutanes is cis-1,3-cyclobutanedicarboxylic acid. A diastereoselective synthesis of this intermediate has been reported, providing a scalable and chromatography-free method.[6]

Workflow for the Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold:

cis_synthesis cluster_start Starting Material cluster_knoevenagel Knoevenagel Condensation cluster_reduction Diastereoselective Reduction cluster_hydrolysis Hydrolysis & Decarboxylation start Cyclobutanone Derivative knoevenagel Formation of Cyclobutylidene Meldrum's Acid start->knoevenagel Meldrum's Acid, Base reduction cis-Selective Reduction (e.g., NaBH4) knoevenagel->reduction Reducing Agent hydrolysis Formation of cis-1,3-Disubstituted Cyclobutane Carboxylic Acid reduction->hydrolysis Acidic or Basic Workup diastereodivergent_synthesis cluster_pathway1 Pathway to cis-Isomer cluster_pathway2 Pathway to trans-Isomer start Common Chiral Cyclobutane Precursor step1_cis Stereoselective Transformation A start->step1_cis step1_trans Stereoselective Transformation B start->step1_trans product_cis cis-1,3-Cyclobutane Amino Alcohol step1_cis->product_cis product_trans trans-1,3-Cyclobutane Amino Alcohol step1_trans->product_trans jak_stat cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer DNA DNA STAT_dimer->DNA Gene Transcription Inhibitor JAK Inhibitor (e.g., Abrocitinib) Inhibitor->JAK Blocks Phosphorylation

Sources

Stabilization Strategies for Pyrrolidine-Substituted Cyclobutanol Salts: A Mechanistic and Solid-State Engineering Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-substituted cyclobutanol motif represents a "privileged yet precarious" scaffold in modern drug discovery, often serving as a core pharmacophore in histamine H3 antagonists, CB1 modulators, and various CNS-active agents. While the cyclobutane ring provides unique vector positioning for the pyrrolidine amine, its significant ring strain (~26.4 kcal/mol) creates a thermodynamic drive toward ring-opening or elimination.

This guide details the structural vulnerabilities of this moiety and provides a self-validating framework for stabilizing these compounds through rational salt selection. We move beyond standard salt screening to focus on counter-ion engineering that mitigates specific degradation pathways inherent to the cyclobutanol-amine "push-pull" system.

The Physiochemical Paradox: Strain vs. Basicity

The stability of a pyrrolidine-substituted cyclobutanol salt is governed by two competing forces:

  • Ring Strain (The Spring): The cyclobutane ring is highly strained. The hydroxyl group activates the ring toward ionization (carbocation formation), releasing this strain via ring expansion or opening.

  • Amine Basicity (The Anchor): The pyrrolidine nitrogen (pKa ~11.3 for parent) is highly basic. In a salt form, the protonated nitrogen (

    
    ) exerts a strong electron-withdrawing inductive effect (-I), which theoretically destabilizes the adjacent carbocation required for typical E1 dehydration.
    

The Failure Mode: Instability arises when the salt disproportionates (due to humidity or improper pKa matching), releasing the free base. The free amine lone pair can then facilitate intramolecular deprotonation of the hydroxyl group or act as a nucleophile, triggering rapid degradation.

Mechanistic Degradation Pathways

Understanding the specific breakdown mechanism is prerequisite to selecting a counter-ion. We identify three primary pathways for this scaffold.

Pathway Analysis
  • Pathway A: Acid-Catalyzed Dehydration (E1). Under acidic stress or high thermal energy, the hydroxyl group protonates and leaves. Despite the destabilizing effect of the ammonium group, the relief of ring strain drives the formation of a cyclobutene derivative.

  • Pathway B: Nucleophilic Ring Opening (SN2/SN1). If the counter-ion is nucleophilic (e.g., Chloride, Bromide), it can attack the strained ring, leading to ring-opened alkyl halides.

  • Pathway C: Ring Expansion (Wagner-Meerwein). A carbocation intermediate may rearrange to a less strained cyclopentanone or cyclopentene derivative.

Visualization: Degradation Topology

The following diagram maps the kinetic fate of the scaffold under stress.

DegradationPathways Salt Intact Salt (Protonated Amine) FreeBase Free Base (Disproportionation) Salt->FreeBase High Humidity / pH > pKa Carbocation Carbocation Intermediate Salt->Carbocation Heat / Acid Stress (-H2O) Cyclobutene Cyclobutene (Dehydration) FreeBase->Cyclobutene Intramolecular Elim. Carbocation->Cyclobutene -H+ (E1) RingOpen Linear Ketone/Halide (Ring Opening) Carbocation->RingOpen + Nucleophile (X-) Expansion Cyclopentanone (Rearrangement) Carbocation->Expansion 1,2-Shift

Figure 1: Mechanistic divergence of pyrrolidine-cyclobutanol salts under thermal and hydrolytic stress.

Counter-ion Selection Strategy

Standard salt screens often fail for this scaffold because they prioritize crystallinity over chemical compatibility. For cyclobutanols, nucleophilicity of the anion is a critical exclusion criterion.

The Exclusion Criteria

Do NOT use the following counter-ions if stability is the primary issue:

  • Hydrochlorides/Hydrobromides: The Cl⁻ and Br⁻ ions are sufficiently nucleophilic to attack the strained cyclobutane ring (Pathway B) at elevated temperatures.

  • Nitrates: Potential oxidation of the pyrrolidine ring.

The Selection Matrix

We prioritize "soft," non-nucleophilic anions that provide a high lattice energy to lock the conformation.

Counter-ion ClassSpecific AnionRationale for Cyclobutanol ScaffoldsRisk Profile
Sulfonates Mesylate, TosylateNon-nucleophilic; High lattice energy; Excellent solubility.Genotoxic impurity risk (alkyl mesylates) if alcohol solvent residues remain.[1]
Dicarboxylates Fumarate (1:1), MaleateModerate acidity (pKa ~3-4); often forms stable H-bond networks bridging the amine and hydroxyl.Maleic acid can undergo Michael addition with free amines (impurity risk).
Large Organics Napsylate, PamoateVery bulky; sterically hinders nucleophilic attack; reduces hygroscopicity.Low aqueous solubility (may affect bioavailability).
The "pKa Delta" Rule

For pyrrolidines (pKa ~10-11), the acid must have a pKa < 8 to ensure proton transfer. However, to prevent hydrolytic disproportionation (where humidity converts salt back to free base), a


 is recommended.
  • Target Acid pKa: < 7.0[2]

  • Ideal Acid pKa: 1.0 – 4.0

Protocol: Accelerated Stability Assessment

This protocol is designed to force the specific degradation pathways identified above to validate the salt choice.

Experimental Workflow
  • Synthesis: Prepare 500mg batches of 3-4 candidate salts (e.g., Fumarate, Succinate, Mesylate).

  • Binary Stress Testing: Mix salt 1:1 with common excipients (Lactose, Magnesium Stearate) to check for Maillard reactions (pyrrolidine is a secondary amine) or base-catalyzed degradation.

  • Environmental Chamber:

    • Condition A (Hydrolytic): 40°C / 75% RH (Open dish) – Tests disproportionation.

    • Condition B (Thermal/Oxidative): 60°C ambient (Closed vial) – Tests ring strain release.

    • Condition C (Photolytic): 1.2 million lux hours – Tests pyrrolidine oxidation.

Analytical Monitoring

Standard HPLC is often insufficient due to the lack of chromophores in the cyclobutanol ring.

  • Primary Method: HPLC with Charged Aerosol Detection (CAD) or ELSD.

  • Orthogonal Method: H-NMR (D2O or DMSO-d6). Look for the disappearance of the cyclobutane methine proton (~4.0-4.5 ppm) and appearance of olefinic protons (5.5-6.5 ppm).

Visualization: Salt Screening Logic

SaltScreening Start Candidate Free Base pKaCheck Check pKa Delta (Acid pKa < 7?) Start->pKaCheck pKaCheck->Start No (Discard Acid) NucleophileCheck Is Anion Nucleophilic? (Cl-, Br-) pKaCheck->NucleophileCheck Yes NucleophileCheck->Start Yes (Risk of Ring Opening) Screen Parallel Crystallization (MeOH/IPA/EtOAc) NucleophileCheck->Screen No Stress Stress Test (60°C & 40/75 RH) Screen->Stress Select Select Lead Salt Stress->Select <0.5% Degradation

Figure 2: Decision tree for selecting stable salts of acid-sensitive strained rings.

References

  • Namjoshi, S., et al. (2020). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Kawabata, Y., et al. (2018). Formulation Design for Poorly Water-Soluble Drugs Based on New Solubilization Technologies. Frontiers in Pharmacology. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds. Elsevier. [Link]

Sources

Methodological & Application

Synthesis procedure for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Hydrochloride

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of this compound, a valuable saturated heterocyclic building block for drug discovery and development. The synthesis commences with the nucleophilic addition of pyrrolidine to 3-hydroxycyclobutanone, followed by the stereoselective reduction of the resulting ketone intermediate, and concludes with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif is an increasingly important structural component in modern medicinal chemistry. Unlike more flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation.[1][2] This inherent three-dimensionality allows for the precise spatial orientation of pharmacophoric groups, which can lead to significant improvements in a drug candidate's potency, target selectivity, and pharmacokinetic profile.[1][2] Cyclobutane derivatives are found in several marketed drugs and are key intermediates in the synthesis of novel therapeutics for oncology, infectious diseases, and inflammatory conditions.[3][4][5]

This compound combines the rigid cyclobutane core with a tertiary amine (pyrrolidine) and a secondary alcohol. This unique combination of functional groups makes it an attractive and versatile building block for constructing complex molecular architectures with potential therapeutic applications.[6] The pyrrolidine moiety can participate in key binding interactions (e.g., hydrogen bonding, salt bridges), while the hydroxyl group provides a handle for further synthetic elaboration. The hydrochloride salt form typically enhances the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical development.

This application note outlines a robust and reproducible laboratory-scale procedure for its synthesis.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is efficiently achieved via a two-step sequence starting from 3-hydroxycyclobutanone.

  • Reductive Amination: The first step involves the reaction of 3-hydroxycyclobutanone with pyrrolidine. This is a classic reductive amination reaction where pyrrolidine initially forms an enamine intermediate with the cyclobutanone carbonyl. An in situ reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the enamine to the desired tertiary amine, 3-(pyrrolidin-1-yl)cyclobutanone. NaBH(OAc)₃ is the reagent of choice for this transformation due to its mild nature and high selectivity for imines and enamines over ketones, thus preventing the premature reduction of the starting material.[7]

  • Ketone Reduction: The second step is the reduction of the ketone functionality in 3-(pyrrolidin-1-yl)cyclobutanone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose; it is a mild, selective, and cost-effective reducing agent for aldehydes and ketones.[8] The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

  • Hydrochloride Salt Formation: The final step involves the conversion of the free base, 3-(Pyrrolidin-1-yl)cyclobutan-1-ol, into its hydrochloride salt. This is accomplished by treating a solution of the base with hydrochloric acid, typically dissolved in an organic solvent like diethyl ether or isopropanol, to precipitate the stable, crystalline salt.

Overall Synthetic Workflow

Synthesis_Workflow Start 3-Hydroxycyclobutanone Reagent1 Pyrrolidine Sodium Triacetoxyborohydride (Reductive Amination) Intermediate 3-(Pyrrolidin-1-yl)cyclobutan-1-one Reagent1->Intermediate Step 1 Reagent2 Sodium Borohydride (Ketone Reduction) Product_Base 3-(Pyrrolidin-1-yl)cyclobutan-1-ol (Free Base) Reagent2->Product_Base Step 2 Reagent3 Hydrochloric Acid (Salt Formation) Final_Product 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Hydrochloride Reagent3->Final_Product Step 3

Sources

Application Note: Synthesis of 3-(Pyrrolidin-1-yl)cyclobutanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(pyrrolidin-1-yl)cyclobutanol through the reductive amination of 3-hydroxycyclobutanone with pyrrolidine. Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the generation of amine-containing scaffolds for pharmaceutical and materials science applications.[1][2][3] This document outlines a robust, high-yield protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation due to its tolerance of the hydroxyl functional group and its efficacy in a one-pot procedure.[4][5] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, present expected quantitative data, and offer insights into potential challenges and troubleshooting.

Scientific Background and Rationale

The reductive amination of a ketone with a secondary amine to form a tertiary amine is a two-stage process that occurs in a single pot.[6][7]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of 3-hydroxycyclobutanone. This forms a hemiaminal intermediate.[2] Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and subsequently eliminated as a water molecule, generating a tertiary iminium ion. The formation of this iminium ion is a reversible equilibrium.[8]

  • Hydride Reduction: The generated iminium ion is highly electrophilic and is rapidly and irreversibly reduced by a hydride-donating reagent to yield the final tertiary amine product.[9]

The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the choice of the reducing agent.[6] The ideal reagent must selectively reduce the iminium ion at a much faster rate than it reduces the starting ketone.[1][8]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent, NaBH₄ is capable of rapidly reducing the starting ketone, which would lead to the formation of cyclobutane-1,3-diol as a major byproduct and significantly lower the yield of the desired amine.[9][10] It is generally only suitable in stepwise procedures where the imine is pre-formed and isolated.[5][10]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective than NaBH₄ and is effective under the mildly acidic conditions required for imine formation.[2][8][9] However, it is highly toxic and can generate hydrogen cyanide gas, posing significant safety and disposal challenges.[2][11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is the reagent of choice for this protocol. It is a significantly milder and more selective reducing agent than NaBH₄.[4][5] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to react with ketones but highly reactive toward the protonated iminium ion intermediate.[1][4] Furthermore, STAB is non-toxic and its reactions are often cleaner, furnishing higher yields of the desired product.[5][6] It is sensitive to water and incompatible with protic solvents like methanol, making anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) ideal.[1][10]

Reaction Mechanism

The overall transformation is illustrated below. The reaction is typically catalyzed by a small amount of acetic acid, which facilitates the dehydration of the hemiaminal to form the key iminium ion intermediate.[4][11]

G R1 3-Hydroxycyclobutanone I1 Hemiaminal Intermediate R1->I1 + Pyrrolidine R2 Pyrrolidine H_plus H⁺ (cat. AcOH) I2 Iminium Ion I1->I2 - H₂O (H⁺ catalyzed) P 3-(Pyrrolidin-1-yl)cyclobutanol I2->P + 2[H⁻] H2O H₂O Reducer_spent B(OAc)₃ + NaOAc + H₂ Reducer NaBH(OAc)₃ Reducer->P

Caption: Mechanism of the reductive amination of 3-hydroxycyclobutanone.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.Notes
3-Hydroxycyclobutanone86.090.861 g10.01.0Substrate
Pyrrolidine71.120.782 g (0.89 mL)11.01.1Reagent, freshly distilled
Sodium Triacetoxyborohydride211.943.18 g15.01.5Reducing agent, handle quickly
1,2-Dichloroethane (DCE)98.9640 mL--Anhydrous solvent
Glacial Acetic Acid60.050.06 mL~1.00.1Catalyst (optional, but recommended)
Saturated NaHCO₃ (aq)-50 mL--For workup
Brine-30 mL--For work-up
Anhydrous MgSO₄ or Na₂SO₄-~5 g--Drying agent
Silica Gel-~40 g--For column chromatography
Dichloromethane (DCM)-~200 mL--Eluent
Methanol (MeOH)-~50 mL--Eluent
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-hydroxycyclobutanone (0.861 g, 10.0 mmol) and 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add freshly distilled pyrrolidine (0.89 mL, 11.0 mmol) to the stirred solution.

  • Catalyst Addition (Optional): Add glacial acetic acid (0.06 mL, ~1.0 mmol). While not always necessary with ketones, it can accelerate the formation of the iminium ion.[5][6]

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. A slight exotherm may be observed. Ensure the reaction temperature does not exceed 30 °C.

  • Reaction Monitoring: Stir the resulting suspension vigorously at room temperature under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting ketone.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (hydrogen) will occur. Stir for 30 minutes until bubbling ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM, 3 x 30 mL).

  • Workup - Drying and Concentration: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of 0% to 10% methanol in dichloromethane. The fractions containing the product can be identified by TLC, combined, and concentrated in vacuo to afford the pure 3-(pyrrolidin-1-yl)cyclobutanol.

Expected Results and Characterization

  • Yield: 75-90%

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.0-4.2 (m, 1H, -CHOH), 3.0-3.2 (m, 1H, -CHN-), 2.5-2.7 (m, 4H, -NCH₂-), 2.2-2.4 (m, 2H, cyclobutane CH₂), 1.9-2.1 (m, 2H, cyclobutane CH₂), 1.7-1.9 (m, 4H, -NCH₂CH₂-), 1.5-1.7 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 68.0 (-CHOH), 62.0 (-CHN-), 52.0 (-NCH₂-), 35.0 (cyclobutane CH₂), 23.5 (-NCH₂CH₂-).

  • MS (ESI+): m/z = 142.1 [M+H]⁺.

Troubleshooting and Field Insights

IssueProbable Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction - Insufficient reaction time.- Deactivated NaBH(OAc)₃ (hydrolyzed).- Steric hindrance.- Allow the reaction to proceed for a longer duration (up to 48h).- Use a fresh bottle of NaBH(OAc)₃ and handle it quickly in air.- Consider gentle heating (40 °C), but monitor for side reactions.
Formation of Cyclobutane-1,3-diol - Reducing agent is too reactive.- Presence of water in the reaction.- Confirm the use of NaBH(OAc)₃, not NaBH₄.- Ensure all glassware is oven-dried and use anhydrous solvent.
Difficult Purification - Close-running impurities.- Residual starting amine.- Use a slow gradient during column chromatography.- The crude product can be dissolved in diethyl ether and washed with dilute HCl (aq) to remove residual pyrrolidine, followed by re-basification and extraction.

Conclusion

The reductive amination of 3-hydroxycyclobutanone with pyrrolidine using sodium triacetoxyborohydride is a highly efficient and selective method for the synthesis of 3-(pyrrolidin-1-yl)cyclobutanol. The protocol's reliance on a mild, non-toxic reducing agent makes it a safe and practical choice for laboratory and potential scale-up applications. By understanding the underlying mechanism and paying close attention to the anhydrous conditions required, researchers can reliably obtain this valuable synthetic intermediate in high yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. . [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. . [Link]

  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. acsgcipr.org. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Belokon, Y. N. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. [Link]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. organicreactions.org. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. chem.libretexts.org. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. . [Link]

  • Krumpolc, M., & Rocek, J. (1988). Cyclobutanone. Organic Syntheses, 60, 20. [Link]

Sources

Application Note and Protocol: Strategic Solvent Selection for the Synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif and the Critical Role of Solvent in its Functionalization

The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties, offering a compelling alternative to more flexible linkers or planar aromatic rings.[1] The target molecule, 3-(pyrrolidin-1-yl)cyclobutan-1-ol, incorporates this valuable cyclobutane core functionalized with a pyrrolidine moiety and a hydroxyl group, making it a versatile building block for the synthesis of novel therapeutics.

The introduction of the pyrrolidine ring, a key step in the synthesis, is highly dependent on the reaction conditions, with the choice of solvent playing a pivotal role. The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway itself. This application note provides a comprehensive guide to the strategic selection of solvents for the synthesis of 3-(pyrrolidin-1-yl)cyclobutan-1-ol, grounded in mechanistic principles and practical considerations. We will explore a proposed synthetic route via reductive amination and detail a protocol for a solvent screening study to identify the optimal reaction medium.

Proposed Synthetic Pathway: Reductive Amination of 3-Hydroxycyclobutanone

A robust and efficient method for the synthesis of 3-(pyrrolidin-1-yl)cyclobutan-1-ol is the reductive amination of a suitable cyclobutanone precursor.[2][3] We propose a two-step, one-pot reaction starting from 3-hydroxycyclobutanone. The first step involves the formation of an enamine or iminium ion intermediate through the reaction of the ketone with pyrrolidine. The second step is the in-situ reduction of this intermediate to the desired amine.

This pathway is advantageous as it avoids the use of potentially unstable cyclobutane derivatives with leaving groups and often proceeds under mild conditions. The key to success in this transformation lies in controlling the equilibrium of the enamine/iminium ion formation and ensuring the efficiency of the subsequent reduction, both of which are heavily influenced by the solvent.

Theoretical Considerations for Solvent Selection in the Reductive Amination of 3-Hydroxycyclobutanone

The choice of solvent can impact several aspects of the reductive amination process:

  • Solubility of Reactants: The solvent must effectively dissolve 3-hydroxycyclobutanone, pyrrolidine, and the reducing agent to ensure a homogeneous reaction mixture, which is crucial for optimal reaction kinetics.[4]

  • Nucleophilicity of Pyrrolidine: The nucleophilic attack of pyrrolidine on the carbonyl carbon is a critical step. The solvent's ability to solvate the nucleophile can either enhance or diminish its reactivity.

    • Protic Solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of pyrrolidine.[5] This solvation shell stabilizes the pyrrolidine, thereby decreasing its nucleophilicity and potentially slowing down the initial addition to the carbonyl group.[6]

    • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) do not have acidic protons and are less capable of strong hydrogen bonding with the nucleophile.[6] Polar aprotic solvents can solvate the counter-ion of any salts present and leave the nucleophile relatively "bare" and more reactive.[6]

  • Enamine/Iminium Ion Formation and Stability: The formation of the enamine or iminium ion intermediate involves the elimination of a water molecule. A solvent that can effectively sequester or tolerate the water produced can drive the equilibrium towards the intermediate, favoring the reaction.

  • Reducing Agent Activity: The chosen solvent must be compatible with the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Some reducing agents may react with protic solvents or have poor solubility in non-polar solvents.

Based on these principles, polar aprotic solvents are often a good starting point for reductive amination reactions as they balance the need for reactant solubility with maintaining the high nucleophilicity of the amine.[3]

Experimental Protocol: Solvent Screening for the Synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol

This protocol describes a systematic approach to screen various solvents to determine the optimal conditions for the synthesis of the target molecule.

Materials:

  • 3-Hydroxycyclobutanone

  • Pyrrolidine (ensure it is freshly distilled or from a recently opened bottle)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Acetonitrile (ACN), Anhydrous

  • Methanol (MeOH), Anhydrous

  • Toluene, Anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Safety Precautions:

  • Pyrrolidine is a flammable, corrosive, and toxic substance.[1][7][8][9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a water-sensitive reagent. Handle it in a dry environment.

  • All solvents are flammable. Avoid open flames and ensure proper grounding of equipment.[7][8]

General Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-hydroxycyclobutanone (1.0 eq).

  • Add the selected anhydrous solvent (to make a ~0.1 M solution based on the limiting reagent).

  • Add pyrrolidine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • If the solvent is water-immiscible (DCM, THF, Toluene), transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent (3x). If the solvent is water-miscible (ACN, MeOH), remove the solvent under reduced pressure and then partition the residue between water and a suitable extraction solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(pyrrolidin-1-yl)cyclobutan-1-ol.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Solvent Screening Workflow:

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 3-Hydroxycyclobutanone + Pyrrolidine Add_Reducer Add NaBH(OAc)₃ Reactants->Add_Reducer Add Solvent Solvents DCM | THF | ACN | MeOH | Toluene Stir_Monitor Stir at RT Monitor by TLC/LC-MS Add_Reducer->Stir_Monitor Quench Quench (aq. NaHCO₃) Stir_Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze NMR, MS Purify->Analyze Yield Calculate Yield Analyze->Yield

Caption: Workflow for the solvent screening study.

Expected Results and Discussion

The choice of solvent is expected to have a significant impact on the reaction's outcome. The following table summarizes the properties of the selected solvents and the anticipated results.

SolventPolarityProtic/AproticBoiling Point (°C)Dielectric ConstantExpected OutcomeRationale
DCM PolarAprotic409.1High Yield, Clean Reaction: Good solubility for reactants and intermediates. As a non-coordinating aprotic solvent, it should not significantly solvate the pyrrolidine, thus maintaining its high nucleophilicity.
THF PolarAprotic667.6Good to High Yield: Similar to DCM, it is a polar aprotic solvent that should facilitate the reaction. Its slightly higher coordinating ability might offer different solubility profiles for intermediates.
ACN PolarAprotic8237.5Good Yield, Potential for Slower Reaction: High polarity aids in dissolving reactants. However, its interaction with the reducing agent and intermediates might differ from ethereal or chlorinated solvents.
MeOH PolarProtic6532.7Lower Yield, Slower Reaction: As a protic solvent, methanol is expected to solvate the pyrrolidine through hydrogen bonding, reducing its nucleophilicity and slowing the initial addition step.[5] It may also react with the reducing agent.
Toluene Non-polarAprotic1112.4Low Yield, Poor Solubility: The polarity of toluene may be insufficient to dissolve the 3-hydroxycyclobutanone and the reducing agent effectively, leading to a heterogeneous mixture and a slow, incomplete reaction.

Solvent property data sourced from multiple online compilations.[5][11][12][13]

Proposed Reaction Mechanism and Solvent Influence:

Reaction_Mechanism Cyclobutanone 3-Hydroxycyclobutanone Iminium Iminium Ion Intermediate (+ H₂O) Cyclobutanone->Iminium + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Product 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Iminium->Product + [H⁻] Reducer [H⁻] (from NaBH(OAc)₃) Reducer->Iminium Solvent Solvent Cage Solvent->Pyrrolidine Solvation

Caption: Proposed mechanism and the influence of solvent.

The reaction is initiated by the nucleophilic attack of pyrrolidine on the carbonyl carbon of 3-hydroxycyclobutanone, followed by dehydration to form an iminium ion. A polar aprotic solvent like DCM or THF is expected to be optimal. It provides a medium for the reactants to dissolve while not overly stabilizing the pyrrolidine nucleophile through hydrogen bonding, thus facilitating the initial attack. The subsequent reduction of the iminium ion by sodium triacetoxyborohydride is a hydride transfer, which is also well-supported in these solvents.

In contrast, a protic solvent like methanol would create a "solvent cage" around the pyrrolidine, lowering its energy and increasing the activation barrier for the nucleophilic addition, leading to a slower reaction rate.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical parameter in the successful synthesis of 3-(pyrrolidin-1-yl)cyclobutan-1-ol via reductive amination. Based on mechanistic principles, polar aprotic solvents are predicted to offer the best performance by ensuring reactant solubility while maintaining the high nucleophilicity of pyrrolidine.

We recommend initiating the synthesis with dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent of choice. A systematic solvent screening, as detailed in the provided protocol, is highly encouraged to empirically determine the optimal conditions for yield and purity in a specific laboratory setting. The insights gained from such a study will be invaluable for the efficient and scalable production of this important building block for drug discovery and development.

References

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Organic Chemistry Division. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09).
  • University of Rochester. PROPERTIES OF COMMON ORGANIC SOLVENTS.
  • NOAA. PYRROLIDINE - CAMEO Chemicals.
  • Fisher Scientific. Pyrrolidine - Safety data sheet.
  • Scribd. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09).
  • Apollo Scientific. Pyrrolidine - Safety Data Sheet.
  • Murov, S. Properties of Solvents Used in Organic Chemistry.
  • University of Rochester. COMMON SOLVENT PROPERTIES.
  • Nanyang Technological University. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021-11-08).
  • PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016-11-18).
  • Organic Syntheses. tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate.
  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. (2021-06-10).
  • Journal of Organic Chemistry and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024-04-29).
  • Organic Syntheses. Preparation of Cyclobutanone.
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01).

Sources

Procedure for converting 3-(Pyrrolidin-1-yl)cyclobutan-1-ol free base to HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Facile and Efficient Conversion of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Free Base to its Crystalline Hydrochloride Salt

Abstract

This application note provides a comprehensive, field-proven protocol for the conversion of the tertiary amine free base, 3-(Pyrrolidin-1-yl)cyclobutan-1-ol, to its corresponding hydrochloride (HCl) salt. The formation of a salt is a critical step in drug development, often employed to enhance aqueous solubility, improve stability, and facilitate handling and formulation of an active pharmaceutical ingredient (API).[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental procedure, purification via recrystallization, and analytical methods for characterization. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Scientific Rationale

In pharmaceutical development, the conversion of a free base, particularly an amine, into a salt form is a common and often essential strategy. Amine-containing compounds, like 3-(Pyrrolidin-1-yl)cyclobutan-1-ol, can exist as oils or low-melting-point solids in their free base form, which presents challenges for purification, accurate dosing, and stability.[1]

The conversion to a hydrochloride salt addresses these issues through a simple acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the pyrrolidine ring accepts a proton from hydrochloric acid, forming a quaternary ammonium salt.[4][5][6] This transformation from a neutral, covalent molecule to an ionic compound typically results in a crystalline solid with a higher melting point, reduced odor, and, most importantly, enhanced aqueous solubility—a key factor for bioavailability.[4][7]

The selection of hydrochloric acid as the counter-ion is deliberate. It is a strong, monobasic acid that readily forms stable, crystalline salts and is pharmaceutically acceptable.[5] For successful and efficient salt formation, a significant difference between the pKa of the amine and the acid is required, a condition easily met by the reaction of a tertiary amine with HCl.[8]

Core Principles of Salt Formation

The Acid-Base Reaction

The fundamental chemistry involves the protonation of the tertiary amine nitrogen by hydrochloric acid. The non-bonding electron pair on the nitrogen atom acts as a Lewis base, attacking the proton of HCl. This forms a new, stable N-H bond, giving the nitrogen a formal positive charge, which is balanced by the chloride anion (Cl⁻).[5][9]

The Critical Role of Solvent Selection

The choice of solvent is paramount for a successful and high-yield conversion. The ideal solvent system must satisfy two opposing solubility criteria:

  • High Solubility for the Free Base: The starting material, 3-(Pyrrolidin-1-yl)cyclobutan-1-ol, must be readily soluble in the chosen solvent to ensure a homogeneous reaction medium.

  • Low Solubility for the HCl Salt: The resulting hydrochloride salt should be poorly soluble in the solvent, causing it to precipitate out of the solution as it forms.[10] This precipitation drives the reaction to completion according to Le Châtelier's principle and simplifies the isolation of the product.

Anhydrous (water-free) solvents are crucial, as the presence of water can increase the solubility of the salt, leading to lower yields.[11][12][13] Common solvents that fit these criteria include diethyl ether, isopropanol, ethyl acetate, and dioxane.[14][15][16] This protocol will utilize anhydrous diethyl ether, a common choice for this transformation due to its excellent ability to precipitate amine hydrochlorides.[12]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the hydrochloride salt formation.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
3-(Pyrrolidin-1-yl)cyclobutan-1-ol≥98%BLDpharm (Cat: 1073338-39-2)Starting free base.
Hydrogen Chloride Solution2.0 M in Diethyl EtherSigma-Aldrich (Cat: 03520)Anhydrous. Handle in a fume hood.
Diethyl Ether (Anhydrous)≥99.7%, inhibitor-freeStandard SupplierFor dissolving the free base and washing.
Isopropanol (Anhydrous)≥99.5%Standard SupplierFor recrystallization.
Round-bottom flask (100 mL)-Standard Glassware SupplierMust be oven-dried before use.
Magnetic stirrer and stir bar-Standard Lab Equipment
Dropping funnel-Standard Glassware SupplierFor controlled addition of HCl solution.
Ice/water bath--For temperature control.
Büchner funnel and filter flask-Standard Glassware SupplierFor product isolation.
Vacuum oven or desiccator-Standard Lab EquipmentFor drying the final product.
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Dissolve Free Base in Anhydrous Diethyl Ether cool Cool Solution to 0°C start->cool add_hcl Slowly Add 2.0 M HCl in Ether cool->add_hcl precipitate Stir and Allow Precipitation add_hcl->precipitate filtrate Vacuum Filter the Solid precipitate->filtrate wash Wash with Cold Anhydrous Ether filtrate->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end end recrystallize->end Final Pure HCl Salt

Caption: Experimental workflow for HCl salt formation.

Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Anhydrous diethyl ether is extremely flammable.

  • Preparation: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 3-(Pyrrolidin-1-yl)cyclobutan-1-ol (e.g., 5.0 g, 32.2 mmol).

  • Dissolution: Add 40 mL of anhydrous diethyl ether to the flask. Stir the mixture at room temperature until the free base is completely dissolved.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Acid Addition: Transfer the 2.0 M solution of HCl in diethyl ether (1.0 eq, 16.1 mL, 32.2 mmol) to a dropping funnel. Add the HCl solution dropwise to the cooled, stirring solution of the free base over a period of 15-20 minutes.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately upon addition of the acid.[5][14]

  • Reaction Completion: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of cold (0-5 °C) anhydrous diethyl ether (2 x 10 mL) to remove any soluble impurities or unreacted starting material.[17]

  • Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry under vacuum to a constant weight. The expected product is a white to off-white crystalline solid.

Reaction Parameters Summary
ParameterValue
Mass of Free Base5.0 g
Moles of Free Base32.2 mmol
SolventAnhydrous Diethyl Ether
Solvent Volume40 mL
HCl Solution2.0 M in Diethyl Ether
HCl Equivalents1.0
Volume of HCl Solution16.1 mL
Reaction Temperature0-5 °C
Reaction Time~1 hour

Purification by Recrystallization

If further purification is required to achieve high analytical purity, recrystallization is the method of choice. The goal is to dissolve the salt in a minimum amount of a hot solvent in which it is less soluble when cold.[18][19]

  • Solvent System: A common and effective solvent system for amine hydrochlorides is isopropanol and diethyl ether.

  • Procedure: a. Place the crude, dried HCl salt into a clean Erlenmeyer flask. b. Add a minimal amount of hot anhydrous isopropanol, just enough to fully dissolve the solid. c. While the solution is still warm, slowly add anhydrous diethyl ether until the solution becomes faintly turbid (cloudy). d. If it becomes too cloudy, add a drop or two of hot isopropanol to redissolve the precipitate. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

Confirming the successful conversion and purity of the final product is essential. The following analytical techniques are recommended.

Chemical Reaction Diagram

Caption: Conversion of free base to HCl salt.

Analytical Specifications
TestMethodExpected ResultRationale
Appearance Visual InspectionWhite to off-white crystalline solidConversion from a potential oil/low melting solid to a crystalline salt.
Melting Point Capillary MethodSharp melting point, significantly higher than the free base.Crystalline ionic compounds have higher melting points than their covalent counterparts.[3]
FTIR Spectroscopy KBr pellet or ATRAppearance of a broad absorption band from ~2400-2700 cm⁻¹This distinctive, broad peak is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt and is absent in the free base spectrum.[5]
¹H NMR Spectroscopy DMSO-d₆ or D₂ODownfield shift of protons on carbons adjacent to the nitrogen (in the pyrrolidine ring and cyclobutane ring).The protonation of the nitrogen deshields the neighboring protons, causing their signals to shift to a higher ppm value.
Purity HPLC or Elemental Analysis (CHN)≥99%Confirms the purity and correct elemental composition of the final salt.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. By carefully selecting an anhydrous solvent system that solubilizes the starting free base while precipitating the resulting ionic salt, this procedure ensures a high-yield, straightforward isolation of a pure, crystalline product. The characterization methods outlined provide a clear pathway to validate the successful conversion, yielding a material with enhanced physicochemical properties suitable for further research and development.

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). Marcel Dekker, Inc.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

  • Creative Biolabs. (n.d.). Salt Selection. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube. [Link]

  • Google Patents. (1997). Amine acid salt compounds and process for the production thereof (US5686588A).
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]

  • Making Aniline HCl. (2023, November 17). YouTube. [Link]

  • Study.com. (n.d.). Acid & Base Behavior of Amines. [Link]

  • Sciencemadness.org. (2021). Forming oxalate salts of amines. [Link]

  • Sciencemadness.org. (2014). prep of HCl in isoOH?[Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?[Link]

  • Google Patents. (2010).
  • Sciencemadness.org. (2010). HCl solution in Diethyl-Ether. [Link]

  • Conversion of Amines to Amine Salts. (2020, April 19). YouTube. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?[Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. (2020, May 9). YouTube. [Link]

  • Recrystallization. (2020, January 10). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocols for the Separation of cis- and trans- 3-(Pyrrolidin-1-yl)cyclobutan-1-ol CAS: 1073338-39-2 (Generic) Applicability: Medicinal Chemistry, Process Development, Building Block Synthesis

Introduction: The Stereochemical Challenge

You are likely working with the reductive amination product of 3-oxocyclobutan-1-ol and pyrrolidine. This reaction typically yields a diastereomeric mixture of cis (Z) and trans (E) isomers.

  • The Problem: The cyclobutane ring’s puckered conformation creates subtle differences in physical properties. Standard silica chromatography often fails due to the basicity of the pyrrolidine nitrogen causing "tailing," and the polarity of the hydroxyl group leading to poor resolution.

  • The Solution: This guide provides a tiered approach—from analytical diagnosis to gram-scale purification—using self-validating protocols.

Module 1: Diagnostic & Analytical (Triaging)[1]

Before attempting separation, you must definitively assign your isomers. Do not rely solely on retention time, as elution order can flip depending on the stationary phase (Normal Phase vs. Reverse Phase).

Protocol A: 1H NMR Assignment (The "Gold Standard")

The 1,3-disubstituted cyclobutane system has a distinct NMR signature based on ring puckering.

  • cis-Isomer (Z): Substituents are on the same face.[1] In the preferred conformation, both bulky groups (Pyrrolidine and OH) adopt a pseudo-equatorial position to minimize 1,3-diaxial strain.

    • Key Signal: H1 and H3 methine protons are often more shielded (upfield) compared to trans.

    • NOESY/ROESY: Strong NOE correlation between H1 and H3 (distance < 3 Å).

  • trans-Isomer (E): Substituents are on opposite faces. One group is pseudo-axial, the other pseudo-equatorial.[2]

    • NOESY/ROESY: No (or very weak) NOE correlation between H1 and H3.

Analytical Decision Tree

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC (DCM/MeOH/NH3) Start->TLC Quick Check NMR 1H NMR (CDCl3) Start->NMR Structural ID NOE NOESY Experiment NMR->NOE Ambiguous Signals? Decision Isomer Assignment NOE->Decision Method A: Flash Method A: Flash Decision->Method A: Flash ΔRf > 0.1 Method B: Prep HPLC Method B: Prep HPLC Decision->Method B: Prep HPLC ΔRf < 0.1

Figure 1: Analytical workflow for assigning stereochemistry and selecting a purification route.

Module 2: Purification Workflows

Method A: Flash Chromatography (Silica Gel)

Best for: <5g scale, moderate resolution.

The Critical Issue: The pyrrolidine nitrogen interacts with acidic silanols on the silica surface, causing peak broadening (tailing). The Fix: You must block these sites with a basic modifier.

Mobile Phase Optimization Table

Component Role Recommended Ratio
Dichloromethane (DCM) Weak Solvent 90-95%
Methanol (MeOH) Strong Solvent 5-10%

| Ammonium Hydroxide (28% NH₃) | Modifier (Base) | 0.5 - 1.0% |

Step-by-Step Protocol:

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the base before loading the sample. This neutralizes the silica.[3]

  • Loading: Dissolve crude material in minimal DCM. Do not use DMF or DMSO as they ruin resolution.

  • Elution: Run a gradient from 0% to 10% MeOH (with constant 1% NH₄OH).

  • Observation: The trans isomer (less polar dipole vector) typically elutes first; the cis isomer (more polar) elutes second. Note: Confirm this with Module 1 techniques.

Method B: Preparative HPLC (Reverse Phase)

Best for: High purity requirements (>98%), difficult separations.

The Logic: At low pH (acidic), the pyrrolidine is protonated (


), making the molecule highly polar and reducing retention on C18. At high pH (basic), it is neutral.

Recommended System: High pH Reverse Phase

  • Column: C18 Gemini-NX or XBridge (must be pH stable up to 10-11).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Organic: Acetonitrile (ACN).

  • Why High pH? Keeping the amine neutral increases retention on the hydrophobic C18 stationary phase, improving the separation of the diastereomers based on their hydrocarbon footprint rather than just their charge.

Method C: Scalable Crystallization (Derivatization)

Best for: >10g scale, process chemistry.[3]

If chromatography is too expensive for your scale, use the "Derivatize & Crystallize" strategy.

  • Esterification: React the crude alcohol with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.

    • Reaction: Crude Alcohol + ArCOCl + Et₃N

      
       Ester.
      
  • Crystallization: The added aromatic rings induce π-π stacking. The trans-ester often crystallizes much more readily than the cis-ester due to better packing symmetry.

  • Hydrolysis: Filter the crystals and hydrolyze (LiOH/THF/H₂O) to recover the pure trans alcohol. The filtrate will be enriched in cis.

Module 3: Troubleshooting & FAQs

Q1: My TLC spots are "streaking" and I can't see two distinct spots.

  • Cause: The amine is dragging on the silica.

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in DCM before spotting your sample. Let it dry, then spot and run. This "deactivates" the plate.

Q2: I isolated the "cis" isomer, but it isomerized back to a mixture.

  • Analysis: Aminocyclobutanols are generally configurationally stable. However, if you used an oxidation/reduction sequence or harsh acidic conditions, you might trigger ring opening/closing or epimerization at the ketone stage.

  • Check: Ensure your final product is free of transition metals (if used in synthesis) which can catalyze isomerization.

Q3: Which isomer is more polar?

  • Rule of Thumb: In 1,3-systems, the cis isomer usually has a larger net dipole moment (vectors additive) compared to the trans isomer (vectors partially cancelling). Therefore:

    • Normal Phase (Silica): cis elutes LATER (more retained).

    • Reverse Phase (C18): cis elutes EARLIER (less retained).

Visualizing the Separation Logic

PurificationLogic Input Crude Mixture (cis/trans) ScaleCheck Scale? Input->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Low LargeScale > 10 grams ScaleCheck->LargeScale High Flash Flash Chromatography DCM/MeOH/NH4OH SmallScale->Flash Standard Prep Prep HPLC High pH (pH 10) SmallScale->Prep High Purity Req Cryst Derivatization & Crystallization LargeScale->Cryst Cost Effective

Figure 2: Decision matrix for selecting the optimal purification method based on scale and purity needs.

References

  • Synthesis & General Properties

    • Title: Synthesis of 3-substituted cyclobutanols via reductive amination.

    • Source:Journal of Medicinal Chemistry (General method reference for aminocyclobutanes).

    • Context: Describes the reduction of 3-oxocyclobutan-1-ol yielding cis/trans mixtures.
    • URL:[Link] (Representative link for aminocyclobutane methodology).

  • Chromatographic Techniques

    • Title: Organic Amine Flash Purification Using A Novel Stationary Phase.[3]

    • Source: Biotage Technical Note.

    • Context: validating the use of amine-functionalized silica or amine modifiers for separ
    • URL:[Link]

  • Isomer Assignment (NMR)

    • Title: Stereochemical assignment of 1,3-disubstituted cyclobutanes using NOE.
    • Source:Spectrochimica Acta Part A.
    • Context: Definitive guide on H1-H3 correl
    • URL:[Link]

  • Patent Literature (Crystallization)

    • Title: Separation of cis and trans isomers of cyclobutane derivatives.[4]

    • Source: US Patent 3,227,764.[4]

    • Context: foundational work on separating cyclobutane geometric isomers via esterification.[4]

    • URL

Sources

Recrystallization solvents for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Hydrochloride

Core Technical Overview

Compound Profile:

  • Chemical Name: this compound[1]

  • Functional Groups: Secondary alcohol (polar, H-bond donor/acceptor), Tertiary amine (protonated as HCl salt), Cyclobutane ring (rigid, lipophilic scaffold).

  • Physicochemical Nature: This compound is an amphiphilic salt. The ionic ammonium head group and the hydroxyl group create high water/alcohol solubility, while the cyclobutane-pyrrolidine core adds significant lipophilic character.

  • Critical Challenge: The primary failure mode during recrystallization for this class of compounds is "oiling out" (liquid-liquid phase separation) rather than crystal formation, due to the compound's high affinity for holding solvent and low melting point depressions in impure mixtures.

Solvent Selection & Solubility Matrix

Senior Scientist Note: Do not rely on a single solvent. This compound typically requires a binary solvent system (Solvent/Anti-solvent) to balance the high polarity of the HCl salt with the lipophilicity of the cyclic skeleton.

Solubility Data Table
Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)Suitability
Protic Polar (Good Solvents) Methanol (MeOH) Very HighHighToo soluble for single-solvent crystallization. Use as a dissolver.
Ethanol (EtOH) HighModerateExcellent . Often the primary solvent of choice.
Isopropanol (IPA) Moderate/HighLowBest Single Solvent . Balances polarity well.
Aprotic Polar Acetonitrile (MeCN) ModerateLowGood Alternative . Promotes sharper crystals than alcohols.
Acetone Low/ModerateVery LowPoor dissolver for HCl salts; good anti-solvent.
Non-Polar (Anti-Solvents) Diethyl Ether InsolubleInsolubleClassic Anti-solvent . High volatility requires care.
MTBE InsolubleInsolublePreferred Anti-solvent . Safer and higher boiling point than ether.
Ethyl Acetate (EtOAc) LowInsolubleGood Anti-solvent . Can be used to drive precipitation.[2]
Heptane/Hexane InsolubleInsolubleAggressive Anti-solvent . Risk of oiling out is high.

Recommended Solvent Systems

Based on the structural analogs of amino-cyclobutanols, the following systems are statistically most likely to yield crystalline solids:

  • System A (Standard): Isopropanol (IPA)

    • Mechanism:[3] Temperature-dependent solubility.

    • Protocol: Dissolve in minimum boiling IPA. Cool slowly to 4°C.

  • System B (High Recovery): Ethanol + Diethyl Ether (or MTBE)

    • Mechanism:[3] Anti-solvent crash.

    • Protocol: Dissolve in minimum hot EtOH. Add Et2O dropwise until turbidity persists. Cool.

  • System C (Polymorph Control): Acetonitrile + Ethyl Acetate

    • Mechanism:[3][4] Polarity shift.

    • Protocol: Dissolve in refluxing MeCN. Add hot EtOAc. Cool.

Step-by-Step Experimental Protocol

Objective: Purify crude 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl to >98% purity.

Reagents:

  • Crude Compound (10 g)

  • Solvent: Isopropanol (HPLC Grade)

  • Anti-solvent: MTBE (Optional)

Workflow:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Isopropanol (approx. 5-7 mL/g) and heat to reflux (82°C).

    • Critical Check: If solid does not dissolve, add MeOH dropwise (max 10% vol) until clear.

  • Hot Filtration: While refluxing, filter through a pre-heated glass frit or Celite pad to remove inorganic salts (e.g., NaCl) or insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling promotes oiling out.

  • Crystallization: Once at RT, move to a 0-4°C bath.

    • Troubleshooting: If no crystals appear after 1 hour at 4°C, scratch the glass or add a seed crystal.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Isopropanol/MTBE (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. (Hygroscopic salt: Ensure desiccant is present).

Troubleshooting & FAQs

Q1: The product is "oiling out" (separating as a sticky gum) instead of crystallizing. Why?

  • Cause: The solution is likely too concentrated, or the anti-solvent was added too quickly, causing a rapid polarity shock. Impurities also lower the melting point, making the "oil" phase stable.

  • Fix: Re-heat the mixture until the oil dissolves. Add more of the good solvent (e.g., Ethanol). Let it cool much slower. If using an anti-solvent, add it to the hot solution, not the cold one.

Q2: My yield is very low (<40%). Where is my product?

  • Cause: The compound is likely too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and cool again. Alternatively, switch to a more aggressive anti-solvent (e.g., change from EtOAc to MTBE).

Q3: The crystals are hygroscopic and turn into a paste on the filter.

  • Cause: Amino-alcohol HCl salts are notoriously hygroscopic.

  • Fix: Perform the filtration under a nitrogen blanket if possible. Wash with anhydrous ether (which repels water) and move immediately to a vacuum desiccator. Do not air dry on the funnel for long periods.

Q4: Can I use Acetone?

  • Risk: While Acetone is a common solvent, primary/secondary amines can react with ketones to form imines/enamines. Although this compound is a tertiary amine, traces of free secondary amine impurities could react, or the HCl could catalyze aldol condensation of the acetone itself, contaminating the product. Avoid ketones if possible.

Decision Logic & Workflow (Visualization)

Recrystallization_Workflow Start Start: Crude 3-(Pyrrolidin-1-yl) cyclobutan-1-ol HCl Solvent_Choice Choose Solvent System Start->Solvent_Choice IPA_System System A: Isopropanol (Reflux) Solvent_Choice->IPA_System Standard EtOH_Ether System B: EtOH + MTBE Solvent_Choice->EtOH_Ether If very impure Dissolution Dissolve at Boiling Point IPA_System->Dissolution EtOH_Ether->Dissolution Check_Solubility Is it fully dissolved? Dissolution->Check_Solubility Add_Polar Add MeOH (Dropwise) Check_Solubility->Add_Polar No (Cloudy) Cooling Slow Cool to RT Check_Solubility->Cooling Yes (Clear) Add_Polar->Check_Solubility Observation Observe Phase State Cooling->Observation Oiling_Out Oiling Out (Liquid/Liquid) Observation->Oiling_Out Sticky Gum Crystals Crystallization Observation->Crystals White Solid Reheat_Dilute Reheat & Dilute with Good Solvent Oiling_Out->Reheat_Dilute Filter_Dry Filter & Vacuum Dry Crystals->Filter_Dry Reheat_Dilute->Cooling

Caption: Decision tree for solvent selection and troubleshooting phase separation issues during recrystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • PubChem. (n.d.).[1] this compound.[1] Retrieved from [Link]

Sources

Overcoming hygroscopic issues with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity & Handling Challenges Document ID: TSC-2024-PYCB-HCL Status: Active Guide[1]

Executive Summary & Molecule Profile

The Challenge: You are likely experiencing difficulties with 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl . This compound is a bifunctional building block containing a secondary alcohol and a tertiary amine as a hydrochloride salt.

The Science of the Problem: The hygroscopicity here is not accidental; it is thermodynamic. The lattice energy of the HCl salt is competing with the hydration energy of the ions. The pyrrolidine nitrogen is protonated (


), creating a strong ionic dipole that avidly coordinates atmospheric water. Combined with the hydrogen-bonding capability of the cyclobutanol hydroxyl group, this molecule acts as a "moisture sponge," often transitioning from a free-flowing powder to a sticky gum (deliquescence) within minutes of exposure to ambient humidity.

This guide provides field-proven protocols to handle, weigh, and react this material without compromising stoichiometric precision.

Module 1: Weighing & Handling (The "Sticky Solid" Protocol)

User Issue: "I cannot get a stable weight on the balance. The mass keeps increasing, and the powder sticks to the spatula."

The Solution: Subtractive (Difference) Weighing

Do not attempt to weigh this material directly onto a weigh paper or boat in the open air. The error introduced by moisture uptake can skew stoichiometry by 5–15%.

Protocol:

  • Preparation: Take the source container of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl and a clean, dry reaction flask (with a stir bar) to the balance.

  • Tare: Place the entire closed source container on the balance. Tare (zero) the balance.

  • Transfer: Remove the container, open it quickly, and transfer an estimated amount of solid into your reaction flask.

  • Re-weigh: Close the source container immediately and place it back on the balance.

  • Calculation: The balance will display a negative value (e.g., -0.450 g). This absolute value is the exact mass transferred to your flask, regardless of how much water the bulk solid absorbed during the 10 seconds it was open.

Advanced Handling: The "Glove Bag" Method

If the material has already deliquesced into a paste:

  • Place the bottle and your reaction solvent inside a disposable glove bag (e.g., AtmosBag).

  • Purge with Nitrogen/Argon x3.[1]

  • Dissolve the entire sticky content of the bottle into a known volume of solvent (e.g., dry DCM or Methanol) inside the bag.

  • You now have a stock solution.[1] Determine the concentration via qNMR (see Module 3) and dispense volumetrically.

Module 2: Drying & Recovery (The "Wet Blanket" Protocol)

User Issue: "My material is clumpy or wet. How do I dry it without degrading the cyclobutane ring?"

Warning: Cyclobutane rings possess ring strain (~26 kcal/mol). While generally stable, avoid excessive heat (>60°C) under highly acidic conditions to prevent potential ring-opening or rearrangement.

Method A: Vacuum Oven (Gentle & Standard)

Best for: Mildly damp powders.

  • Container: Use a wide-mouth vial covered with aluminum foil; poke small pinholes in the foil (prevents powder scattering during depressurization).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    )  or activated silica gel in the bottom of the oven.
    
  • Settings:

    • Temperature: 40–45°C (Do not exceed 50°C initially).

    • Vacuum: < 10 mbar.

    • Duration: 12–24 hours.

  • Bleed: When venting the oven, use dry nitrogen/argon, not ambient air, or the salt will re-absorb moisture instantly.

Method B: Azeotropic Distillation (The "Chemical Dry")

Best for: Material that has turned into a goo/oil.

  • Dissolve the wet salt in Methanol (just enough to solvate).

  • Add a larger volume of Toluene (forms a positive azeotrope with water and methanol).

  • Rotary evaporate at 40°C. The water will co-distill with the toluene/methanol.

  • Repeat the Toluene addition/evaporation cycle 3 times.

  • The result should be a dry, white foam or solid.

Module 3: Stoichiometry & Analysis (The "Hidden Variable")

User Issue: "My yields are inconsistent. I suspect the molecular weight is wrong due to water weight."

The Fix: You must determine the Effective Molecular Weight (MW_eff) . Do not rely on Karl Fischer (KF) titration alone, as it consumes significant material and can be prone to drift with amine salts. Use Quantitative NMR (qNMR) .[2]

Protocol: qNMR for Potency Assignment

This method calculates the exact wt% of the active pharmaceutical ingredient (API) relative to water/solvents.

  • Internal Standard (IS): Choose Maleic Acid (traceable purity, non-volatile, distinct singlet at ~6.3 ppm) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (if using Maleic Acid) or 
    
    
    
    .
  • Preparation:

    • Weigh ~10 mg of your amine salt (

      
      ) precisely.
      
    • Weigh ~10 mg of Internal Standard (

      
      ) precisely.
      
    • Dissolve both in the NMR tube.

  • Acquisition: Run a standard proton NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for integration accuracy).
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    
    • 
       = Integral area
      
    • 
       = Number of protons (e.g., 2 for Maleic acid singlet)
      
    • 
       = Molecular Weight
      

Outcome: If the purity is 85%, your Effective MW for stoichiometry calculations is:



Visualization: Handling Workflow

The following logic flow ensures sample integrity from storage to reaction.

HandlingWorkflow Start Start: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl CheckState Visual Inspection Start->CheckState FreeFlowing Powder is Free Flowing CheckState->FreeFlowing Dry Clumped Powder is Clumped/Wet CheckState->Clumped Wet DiffWeigh Protocol: Subtractive Weighing (Minimize Air Exposure) FreeFlowing->DiffWeigh Azeotrope Method B: Azeotropic Distillation (Toluene/MeOH) Clumped->Azeotrope If liquid/goo VacOven Method A: Vacuum Oven (45°C, P2O5) Clumped->VacOven If sticky solid Reaction Reaction Setup DiffWeigh->Reaction qNMR Validation: qNMR Analysis (Determine Effective MW) Azeotrope->qNMR VacOven->qNMR qNMR->Reaction Adjust Stoichiometry

Caption: Decision matrix for handling hygroscopic amine salts based on physical state.

FAQ: Rapid Troubleshooting

Q: Can I just use the free base instead of the HCl salt? A: You can, but the free base of 3-(pyrrolidin-1-yl)cyclobutan-1-ol is an oil that is prone to oxidation and harder to purify.[1] The HCl salt is preferred for shelf-stability. If your reaction requires the free base, generate it in situ by adding the HCl salt to the reaction mixture along with a base scavenger like


 or 

.

Q: I see a new impurity peak after drying at 80°C. What happened? A: You likely triggered a thermal degradation. Cyclobutane derivatives can undergo ring-opening or elimination reactions at high temperatures, especially in the presence of acidic protons. Keep drying temperatures below 50°C.

Q: Which desiccant is best for the desiccator? A: For amine salts, Phosphorus Pentoxide (


)  is superior to silica gel or calcium chloride because it chemically reacts with water, achieving a much lower partial pressure of water vapor.

Data Summary: Drying Agents Comparison

Drying AgentTypeEfficiency (Residual Water)Suitability for Amine HCl SaltsNotes

ChemicalVery High (< 0.02 mg/L air)Excellent Acidic nature matches the salt; use in vacuum oven.
Silica Gel PhysicalLow (depends on saturation)ModerateGood for storage, poor for active drying of wet salts.

ChemicalModeratePoorCan form complexes with some amines; avoid direct contact.
Toluene Azeotrope PhysicalHighExcellent Best for recovering "melted" salts.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying and purification protocols).

  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling Hygroscopic and Air-Sensitive Reagents. (Authoritative guide on handling techniques).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Validation of qNMR for purity/water content).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press. (Source for salt selection and hygroscopicity management in drug development).

Sources

Resolving solubility issues of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-PYR-CB-001 Assigned Specialist: Senior Application Scientist, Bio-Assay Development Last Updated: February 14, 2026

Executive Summary: The Physicochemical Challenge

Welcome to the technical support portal. You are likely here because 3-(Pyrrolidin-1-yl)cyclobutan-1-ol is precipitating in your biological assay, despite looking clear in the DMSO stock.

To resolve this, we must understand the molecule's "personality":

  • The Amine Factor: The pyrrolidine nitrogen is a basic center (Calculated pKa

    
     9.5–10.0). At pH 7.4, it exists in equilibrium between its cationic (protonated) and neutral (free base) forms.
    
  • The Lipophilic Core: The cyclobutane and pyrrolidine rings create a "grease ball" effect.

  • The Trap: While the protonated form is soluble, the neutral free base has poor aqueous solubility. When you dilute a high-concentration DMSO stock (where the compound is neutral) into a pH 7.4 buffer, you risk transiently supersaturating the solution with the free base before it can protonate, leading to "oiling out" or micro-precipitation.

Troubleshooting Guide & FAQs

Category A: Stock Solution Integrity

Q: My 10 mM DMSO stock solution appears cloudy or has formed a crust. Is it spoiled?

Diagnosis: Likely Hygroscopic Carbonate Formation . Pyrrolidine derivatives are hygroscopic amines. If your DMSO is not anhydrous, or the vial was left open, the amine reacts with atmospheric


 and water to form insoluble carbamates or bicarbonate salts.

The Fix (Protocol):

  • Discard the cloudy stock. Filtration alters the concentration unknown.

  • Preparation: Dissolve fresh solid in anhydrous DMSO (grade

    
     99.9%, water < 50 ppm).
    
  • Storage: Store in small aliquots under nitrogen or argon gas at -20°C. Use single-use aliquots to prevent freeze-thaw moisture cycles.

Category B: The "Crash Out" During Dilution

Q: The compound precipitates immediately when I add the DMSO stock to the cell culture media. Why?

Diagnosis: Kinetic Precipitation (Dilution Shock). Dropping 100% DMSO stock directly into aqueous media creates a local environment of high concentration and shifting polarity. The compound aggregates before it can solvate.

The Fix: The "Intermediate Step" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in 10% DMSO/Buffer) Stock->Inter 1. Predilute 1:10 into buffer/media Assay Final Assay Plate (1x Conc in Media + 0.1% DMSO) Inter->Assay 2. Transfer to Assay (No shock)

Figure 1: Stepwise dilution workflow to prevent kinetic precipitation.

Category C: pH and Buffer Compatibility

Q: Can I adjust the pH to improve solubility?

Analysis: Yes. Because the pyrrolidine nitrogen is basic, solubility is pH-dependent.

  • pH < 7.0: The nitrogen is fully protonated (

    
    ). Solubility is High .
    
  • pH > 8.0: The nitrogen deprotonates to the free base. Solubility is Low .

Data: Theoretical Solubility Profile

pH ConditionDominant SpeciesPredicted Solubility RiskRecommendation
pH 5.0 (Acetate) Cationic (

)
LowIdeal for storage/intermediate dilution.
pH 7.4 (PBS/Media) EquilibriumModerateHigh Risk Zone. Requires mixing.
pH 8.5+ (Borate) Neutral (Free Base)Critical Avoid. Likely to precipitate.[1][2]

The Fix: If your assay tolerates it, buffer your intermediate dilution step to pH 6.0–6.5 . This ensures the compound enters the final assay well in a soluble, protonated state, allowing it to disperse rapidly before re-equilibrating to pH 7.4.

Category D: Advanced Formulation (The "Nuclear Option")

Q: I need 100


M for a target engagement assay, but it precipitates at 30 

M. What now?

Diagnosis: You have hit the Thermodynamic Solubility Limit of the molecule in aqueous buffer.

The Fix: Complexation with Cyclodextrins Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The lipophilic cyclobutane ring fits inside the CD cavity, shielding it from water while the hydrophilic exterior keeps it soluble.

Protocol: CD-Enhanced Media Preparation

  • Prepare a 20% (w/v) stock of HP-

    
    -CD  in water or buffer. Filter sterilize (0.22 
    
    
    
    m).
  • Add this to your assay buffer to achieve a final concentration of 0.5% to 2% HP-

    
    -CD .
    
  • Perform your compound dilution into this CD-enriched buffer.

Note: Always run a vehicle control with CD alone to ensure the excipient does not affect your biological target.

Decision Logic for Assay Optimization

Use this logic flow to determine the correct mitigation strategy for your specific experiment.

TroubleshootingTree Start Start: Solubility Issue CheckStock Check DMSO Stock: Is it cloudy? Start->CheckStock Remake Action: Remake in Anhydrous DMSO CheckStock->Remake Yes CheckConc Check Concentration: Is [Final] > 50 µM? CheckStock->CheckConc No DilutionShock Issue: Dilution Shock CheckConc->DilutionShock No Thermodynamic Issue: Thermodynamic Limit Reached CheckConc->Thermodynamic Yes Stepwise Action: Use Stepwise Dilution (Fig 1) DilutionShock->Stepwise Cyclodextrin Action: Add 1-2% HP-beta-Cyclodextrin Thermodynamic->Cyclodextrin

Figure 2: Decision tree for isolating and resolving solubility failure modes.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. (Accessed 2026). Guidelines on DMSO tolerance and serial dilution protocols.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology. (Standard reference for HP-

    
    -CD usage in assays). 
    
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[4] Elsevier. (Definitve text on solubility, pKa, and "brick dust" vs "grease ball" behavior).

  • PubChem Compound Summary. Pyrrolidine Derivatives: Physicochemical Properties. (General pKa and solubility data for pyrrolidine class).

Sources

Validation & Comparative

Stereochemical Assignment of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol: A NOESY NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing cis vs trans 3-(Pyrrolidin-1-yl)cyclobutan-1-ol using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the cyclobutane ring is a valuable scaffold for restricting conformational flexibility and improving metabolic stability.[1] However, the efficacy of 1,3-disubstituted cyclobutanes often hinges on precise stereochemical configuration (cis vs. trans).

For 3-(pyrrolidin-1-yl)cyclobutan-1-ol , distinguishing the isomers is non-trivial due to the rapid ring puckering (butterfly motion) that averages scalar couplings (


-values). Nuclear Overhauser Effect Spectroscopy (NOESY)  provides the most robust method for assignment by detecting through-space interactions rather than through-bond connectivity.

This guide outlines a definitive protocol to distinguish the cis and trans isomers based on the spatial proximity of the methine protons (H1 and H3) and the substituent groups.

Theoretical Framework: Cyclobutane Conformational Dynamics

To interpret the NMR data correctly, one must understand the physical geometry of the cyclobutane ring. Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain and eclipsing interactions.[2]

The 1,3-Substitution Pattern

In 1,3-disubstituted cyclobutanes, the substituents occupy positions defined as pseudo-equatorial or pseudo-axial .

  • The cis Isomer (Substituents on the same face):

    • Thermodynamically, the ring prefers a conformation where both bulky substituents (Hydroxyl and Pyrrolidine) are pseudo-equatorial .

    • Consequently, the corresponding methine protons (H1 and H3 ) are forced into pseudo-axial positions.

    • Geometric Consequence: H1 and H3 project toward each other across the ring face (transannular), creating a short inter-proton distance (< 2.5 Å).

  • The trans Isomer (Substituents on opposite faces):

    • Geometric constraints force one substituent to be pseudo-equatorial and the other pseudo-axial.

    • Consequently, H1 and H3 are also on opposite faces (one pseudo-axial, one pseudo-equatorial).

    • Geometric Consequence: H1 and H3 are spatially distant and separated by the ring plane.

Logic Map: Stereochemical Assignment

The following diagram illustrates the decision logic based on NOE correlations.

NOE_Logic Start Acquire 2D NOESY Spectrum (Mixing time: 500-800 ms) Identify Identify Methine Protons H1 (CH-OH) and H3 (CH-N) Start->Identify CheckH1H3 Analyze Cross-Peak: H1 vs. H3 Identify->CheckH1H3 StrongNOE Strong NOE Correlation (Transannular) CheckH1H3->StrongNOE Present WeakNOE Weak or No NOE Correlation CheckH1H3->WeakNOE Absent ConclusionCis Conclusion: CIS Isomer (H1 & H3 are pseudo-axial/cis) StrongNOE->ConclusionCis CheckSub Secondary Check: H1 vs. Pyrrolidine Protons WeakNOE->CheckSub ConclusionTrans Conclusion: TRANS Isomer (H1 & H3 are trans) CheckSub->ConclusionTrans Confirms Trans

Figure 1: Decision tree for assigning cis/trans stereochemistry in 1,3-disubstituted cyclobutanes via NOESY.

Comparative Analysis: Cis vs. Trans

The table below summarizes the expected spectral features. The H1–H3 correlation is the primary diagnostic filter.

FeatureCis-3-(Pyrrolidin-1-yl)cyclobutan-1-ol Trans-3-(Pyrrolidin-1-yl)cyclobutan-1-ol
Substituent Orientation Syn (Same Face)Anti (Opposite Faces)
Preferred Conformation Diequatorial (Substituents out)Axial/Equatorial (Mixed)
H1 / H3 Orientation Diaxial (Pointing In)Axial / Equatorial (Pointing Away)
H1–H3 NOE Signal STRONG (Diagnostic)ABSENT or Very Weak
H1–Pyrrolidine NOE Weak / AbsentPossible (H1 is cis to Pyrrolidine)
Symmetry

plane (Meso-like)

axis (Chiral/Racemic)
Why the H1-H3 Signal is Definitive

In the cis isomer, the "butterfly" puckering brings the two pseudo-axial protons (H1 and H3) into extremely close proximity, often closer than vicinal protons. In the trans isomer, the ring body blocks the direct line of sight between H1 and H3, and their distance typically exceeds the 5 Å detection limit of the NOE experiment.

Experimental Protocol

To ensure data integrity and reproducibility, follow this step-by-step workflow.

Step 1: Sample Preparation
  • Solvent: Use Benzene-

    
     (
    
    
    
    )
    or Pyridine-
    
    
    if solubility permits.
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) is acceptable, but aromatic solvents often induce better dispersion of the cyclobutane methylene protons (
      
      
      ), preventing overlap with the critical H1/H3 methine signals.
  • Concentration: 10–20 mg of compound in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for weak NOE cross-peaks.

Step 2: Acquisition Parameters (NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphp on Bruker systems).

  • Mixing Time (

    
    ): 600–800 ms .
    
    • Reasoning: Small molecules (MW ~141 g/mol ) tumble rapidly in solution (

      
      ). This places them in the "extreme narrowing limit," where NOE buildup is slow and positive. A longer mixing time is required to observe significant intensity compared to large proteins.
      
  • Relaxation Delay (

    
    ):  > 2 seconds (ensure full relaxation to avoid integration errors).
    
  • Scans: Minimum 16 scans per increment (usually 256 or 512 increments).

Step 3: Data Processing
  • Phasing: Critical.[3] Ensure diagonal peaks are phased purely negative (or positive, depending on convention) and cross-peaks are the opposite sign (for large molecules) or same sign (for small molecules in the extreme narrowing limit).

    • Note: For this MW (~141 Da), NOE signals will likely have the opposite sign to the diagonal (positive NOE) if the molecule tumbles fast enough, or cross zero if it aggregates. ROESY is a safer alternative if NOE signals are vanishingly small due to tumbling rates near the zero-crossing point (

      
      ).
      

Detailed Assignment Workflow

The following diagram details the specific proton interactions to look for in the spectrum.

Assignment_Workflow Substrate 3-(Pyrrolidin-1-yl) cyclobutan-1-ol H1 H1 Proton (alpha to OH) ~4.0-4.5 ppm Substrate->H1 Identify H3 H3 Proton (alpha to N) ~2.5-3.0 ppm Substrate->H3 Identify Pyr Pyrrolidine alpha-protons Substrate->Pyr Identify H1->H3 Key Interaction (Cis = Strong) H1->Pyr Secondary Check (Trans = Possible) H3->Pyr Vicinal (Always Present)

Figure 2: Interaction map showing the critical proton channels for assignment.

Step-by-Step Analysis:
  • Assign H1 and H3:

    • H1 (CH-OH): Typically a quintet or broad multiplet downfield (3.8 – 4.5 ppm).

    • H3 (CH-N): Typically a quintet or multiplet upfield (2.5 – 3.2 ppm), possibly overlapping with pyrrolidine

      
      -protons. Use HSQC to confirm the carbon connection if overlap is severe.
      
  • Check the H1–H3 Cross-peak:

    • Draw a box connecting the chemical shift of H1 and H3.

    • Presence of Cross-peak: Indicates Cis isomer (diaxial relationship).

    • Absence of Cross-peak: Indicates Trans isomer.

  • Verify with ROESY (Optional):

    • If the NOESY spectrum is blank (zero-quantum artifact or critical tumbling rate), run a ROESY. The logic remains identical: H1–H3 correlation = Cis.

References

  • Doc Brown's Chemistry. NMR spectrum of cyclobutane. Retrieved from

  • Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. Retrieved from

  • Chemistry LibreTexts. Nuclear Overhauser Effect (NOE). Retrieved from

  • ResearchGate. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from

  • National Institutes of Health (NIH). Synthesis of Cyclobutane Analogue. Retrieved from

Sources

HPLC Method Development Guide: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Base Challenge

Developing a purity method for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol presents a trifecta of analytical challenges that defeat standard "generic" gradients:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless.

  • High Basicity: The pyrrolidine nitrogen (pKa ~9.5–10.5) ensures the molecule is cationic at standard low pH, leading to severe silanol interactions and peak tailing.

  • Geometric Isomerism: The cyclobutane ring creates cis and trans isomers which must be resolved to determine true purity.

This guide moves beyond trial-and-error, comparing High-pH Reversed-Phase (RP) against HILIC and Derivatization , ultimately recommending a High-pH RP strategy with Charged Aerosol Detection (CAD) as the modern gold standard.

Part 1: Molecular Analysis & Strategic Decision

The Physicochemical Trap
  • Structure: A cyclobutane core linking a secondary alcohol and a tertiary pyrrolidine amine.

  • UV Profile:

    
    . Absorbance at 205–210 nm is driven only by the auxiliary electrons on the nitrogen and oxygen, resulting in poor signal-to-noise (S/N) ratios.
    
  • pKa: The pyrrolidine nitrogen is highly basic.

    • At pH 3.0 (Formic Acid): Protonated (

      
      ). Highly polar, poor retention on C18, repelled by positive surface charges (if present), attracted to silanols (tailing).
      
    • At pH 10.5 (Ammonia): Neutral (

      
      ). Increased hydrophobicity, excellent retention on C18, reduced silanol interaction.
      
Method Selection Decision Tree

The following logic flow dictates the optimal method based on your available instrumentation.

MethodSelection Start Start: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Detector Available Detector? Start->Detector UV_Only UV Only (Standard) Detector->UV_Only No Universal Detector Universal CAD, ELSD, or MS Detector->Universal CAD/ELSD Available UV_Path Critical Decision: Can you use High pH? UV_Only->UV_Path Universal_Path Method C (Recommended): High pH RP (Hybrid C18) Buffer: NH4HCO3 pH 10 Det: CAD/MS Universal->Universal_Path Best Sensitivity & Shape High_pH_Yes Method A: High pH RP (Hybrid C18) Buffer: Phosphate pH 10 Det: UV 205 nm UV_Path->High_pH_Yes Hybrid Column Available High_pH_No Method B: Pre-column Derivatization (e.g., FMOC-Cl) Det: UV 260 nm UV_Path->High_pH_No Silica Column Only

Figure 1: Strategic decision tree for method selection based on detector and column availability.

Part 2: Comparative Method Methodologies

Method A: High-pH Reversed-Phase (The Gold Standard)

Why it works: By elevating the pH above the pKa (to pH 10–11), we deprotonate the pyrrolidine. The neutral molecule becomes sufficiently hydrophobic to retain well on C18, and the cis/trans isomers adopt distinct hydrodynamic volumes, facilitating separation.

  • Column: Hybrid Silica (Bridged Ethyl Hybrid) is mandatory to survive pH > 8.

    • Recommended: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18.

  • Mobile Phase:

    • For UV: 10 mM Ammonium Phosphate (pH 10.5) / Acetonitrile.[1] (Phosphate is transparent at 205 nm).

    • For CAD/MS: 10 mM Ammonium Bicarbonate (pH 10.[2]0) / Acetonitrile.[1][2][3] (Volatile).[3][4]

Method B: HILIC (The Orthogonal Alternative)

Why it works: Retains the polar, protonated amine on a polar stationary phase. Good for MS sensitivity (high organic content), but often struggles with robust cis/trans isomer resolution compared to C18.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Ammonium Formate (pH 3.0) in high Acetonitrile.

Performance Data Comparison (Simulated)
ParameterMethod A (High pH RP)Method B (HILIC)Method C (Low pH C18)
Retention (

)
5.2 (Excellent)3.8 (Good)0.5 (Poor - Void elution)
Peak Shape (

)
1.05–1.151.2–1.4> 2.0 (Severe Tailing)
Cis/Trans Resolution (

)
> 2.5~ 1.2N/A (Co-elution)
S/N Ratio (UV 205) 25:1 (Phosphate buffer)N/A (Buffer cutoff)< 10:1 (Noise limited)
S/N Ratio (CAD) > 500:1> 200:1> 100:1

Part 3: Detailed Experimental Protocols

Protocol 1: High pH RP with CAD (Recommended)

This system provides the highest specificity for purity analysis, detecting non-chromophoric impurities that UV misses.

1. System Suitability Preparation:

  • Diluent: 50:50 Water:Acetonitrile (pH 10 with NH4OH). Crucial: Do not use acidic diluent or the sample will breakthrough.

  • Concentration: 0.5 mg/mL (CAD requires higher mass load than UV).

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.6 mL/min.

  • Temp: 40°C (Improves mass transfer for the cyclic amine).

  • Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0, Data Rate 10 Hz.

3. Gradient Table:

Time (min) %B Curve Event
0.0 5 Initial Hold
1.0 5 6 Equilibration
10.0 60 6 Elution of Isomers
12.0 95 6 Wash
14.0 95 6 Hold
14.1 5 1 Re-equilibrate

| 18.0 | 5 | 6 | End |

Protocol 2: High pH RP with Low-UV (The "Standard Lab" Alternative)

Use this if CAD/MS is unavailable. Requires strict buffer transparency.

1. Buffer Prep (Critical):

  • Dissolve Potassium Phosphate Dibasic in water (10 mM).

  • Adjust pH to 10.5 using Potassium Hydroxide (KOH) or Phosphoric Acid. Do not use Ammonia (volatile/UV cutoff issues).

  • Filter through 0.2 µm nylon filter.

2. Conditions:

  • Detector: UV Absorbance @ 205 nm (Bandwidth 4 nm). Reference off.

  • Mobile Phase B: Acetonitrile (HPLC Grade Far UV).

  • Gradient: Same as Protocol 1.

Part 4: Mechanism of Separation (Cis/Trans Isomers)

The separation of the geometric isomers on C18 at High pH is driven by "Shape Selectivity." The neutral molecules have different contact areas with the C18 ligands.

  • Trans-isomer: Generally more planar/extended. Often elutes later due to higher surface area contact with C18.

  • Cis-isomer: Often more "bent" or sterically hindered. Elutes earlier.

(Note: Elution order must be confirmed with standards, but this is the typical thermodynamic behavior).

SeparationLogic cluster_0 High pH (Neutral State) cluster_1 Low pH (Cationic State) Molecule Neutral Amine Interaction Hydrophobic Interaction Molecule->Interaction C18 C18 Stationary Phase C18->Interaction Shape Shape Selectivity (Cis vs Trans) Interaction->Shape Molecule_Pos Protonated Amine (+) Silanol Silanols (-) Molecule_Pos->Silanol Ion Exchange Repulsion Ionic Repulsion (from C18 surface) Molecule_Pos->Repulsion Tailing Peak Tailing & Void Elution Silanol->Tailing

Figure 2: Mechanistic comparison of High pH vs. Low pH interactions for aminocyclobutanols.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Neue, U. D., et al. (1999). Peak Shape and Retention of Bases on Hybrid Reversed-Phase Columns. Journal of Separation Science. Link

  • Thermo Fisher Scientific. (2016). Analysis of Aliphatic Amines using CAD. Thermo Application Note 213. Link

Sources

A Guide to the Crystallographic Analysis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl: A Methodological and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the blueprint for understanding its activity, stability, and formulation potential. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this structural information.[1] This guide addresses the crystallographic characterization of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, a small organic salt of interest in pharmaceutical development.

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no publicly available crystal structure for this specific compound.[2][3] Therefore, this document serves as a comprehensive methodological guide for researchers to produce and analyze this data, framed by a comparative analysis with structurally related compounds. We will detail the pathway from sample crystallization to a validated structural model, explaining the rationale behind each step and contextualizing the potential findings.

Part 1: The Experimental Workflow: From Powder to Structure

The journey to an atomic-resolution structure is a systematic process. The quality of the final data is intrinsically linked to the quality of the initial crystal. For a small, polar organic hydrochloride salt, specific strategies are required.

The primary and often most challenging step is growing a single crystal of suitable size (typically 0.1-0.5 mm) and quality.[4] Given that 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl is a salt, it is expected to be soluble in polar solvents. The goal is to bring a solution to a state of slight supersaturation, allowing molecules to organize slowly into a crystalline lattice.

Experimental Protocol: Crystal Growth of a Small Organic Salt

  • Purity Assessment: Begin with the highest purity sample available (>95%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble; it should not be too soluble, as this makes it difficult to achieve supersaturation.

  • Crystallization Technique Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days. This is often the simplest and most effective method.

    • Vapor Diffusion (Liquid/Liquid): Dissolve the compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization. A common setup is dissolving the salt in a few drops of water and allowing ether or acetone to diffuse into it.

    • Microbatch Under-Oil: This high-throughput technique is excellent for water-soluble organic salts.[5] Nanoliter-scale droplets of the aqueous salt solution are placed under a layer of inert oil. The oil slowly allows water to escape, concentrating the droplet and promoting crystallization.[6]

  • Incubation: Place the crystallization experiment in a vibration-free environment at a constant temperature. Cooling the solution can also be an effective method to reduce solubility and induce crystal growth.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is used to determine the crystal's unit cell and, ultimately, the arrangement of every atom within it.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the air and the X-ray beam.

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (usually to ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. A modern diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam (commonly Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.7107 Å). The diffracted X-rays are recorded by a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods, a computational approach that is highly effective for small molecules.[7] This yields an initial electron density map. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process.[8] This iterative process, typically performed with software like SHELXL, improves the agreement between the observed diffraction pattern and the one calculated from the model.[9]

The entire workflow can be visualized as a linear progression from the physical sample to the final, validated data.

G cluster_0 Physical Preparation cluster_1 Data Acquisition cluster_2 Computational Analysis Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Crystallization (e.g., Slow Evaporation) Mounted Mounted Crystal (100 K) Crystal->Mounted Selection & Mounting Diffraction Diffraction Data (Raw Images) Mounted->Diffraction X-ray Exposure (Diffractometer) Processed Processed Data (hkl file) Diffraction->Processed Integration & Scaling Solved Initial Model (Electron Density Map) Processed->Solved Structure Solution (e.g., SHELXT) Refined Refined Structure Solved->Refined Refinement (e.g., SHELXL) Validated Validated CIF File Refined->Validated Validation (checkCIF)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 2: Comparative Crystallographic Analysis

Without experimental data for our target compound, we turn to the Cambridge Structural Database (CSD) to find analogous structures.[10] This comparison allows us to predict the likely structural features of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl and highlight key parameters for analysis. We will compare it with a known cyclobutanol derivative (CSD Refcode: ZUMHAQ) and a simple cyclic amine hydrochloride (CSD Refcode: ETAMCL03).[11]

Parameter3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl cis-1-(bromomethyl)-3-(6-chloro-9H-purin-9-yl)cyclobutanol (ZUMHAQ) Triethylammonium Chloride (ETAMCL03)
Formula C₈H₁₆ClNOC₁₀H₁₀BrClN₄OC₆H₁₆ClN
Crystal System To be determinedMonoclinicOrthorhombic
Space Group To be determinedP2₁/nPnma
Unit Cell a (Å) To be determined9.04311.510
Unit Cell b (Å) To be determined11.1917.970
Unit Cell c (Å) To be determined13.0659.070
Unit Cell α (°) To be determined9090
Unit Cell β (°) To be determined98.4290
Unit Cell γ (°) To be determined9090
Volume (ų) To be determined1308.2831.7
Z To be determined44
Key H-Bonds Expected: N⁺-H···Cl⁻, O-H···Cl⁻C-H···N, C-H···ON⁺-H···Cl⁻

Interpreting the Data:

  • Crystal System & Space Group: These parameters describe the symmetry of the crystal lattice. The specific space group will dictate the number of molecules in the asymmetric unit and the overall packing efficiency.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the fundamental repeating block of the crystal.

  • Z (Molecules per Unit Cell): This integer value informs us how many complete molecules are packed within one unit cell.

  • Key Hydrogen Bonds: For an amine hydrochloride, the most crucial interactions will involve the protonated amine (N⁺-H) and the chloride anion (Cl⁻). The hydroxyl group (O-H) provides an additional strong hydrogen bond donor. We can confidently predict that the crystal structure of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl will be dominated by a network of N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds, which dictate the three-dimensional packing arrangement. The chloride ion's exceptional ability to accept hydrogen bonds is a key organizing force in such structures.[12]

The logical relationship between these crystallographic parameters is hierarchical: the unit cell and space group define the framework, within which the atomic coordinates define the molecular structure and its intermolecular interactions.

G cluster_0 Fundamental Parameters cluster_1 Derived Structural Information UnitCell Unit Cell (a, b, c, α, β, γ) Coordinates Atomic Coordinates (x, y, z) UnitCell->Coordinates SpaceGroup Space Group SpaceGroup->Coordinates Structure 3D Molecular Structure Coordinates->Structure defines Packing Crystal Packing & Intermolecular Interactions Coordinates->Packing determines Structure->Packing

Caption: Interrelation of Key Crystallographic Data.

Part 3: Ensuring Trustworthiness in Crystallographic Data

A core pillar of scientific integrity is the verifiability of results. In chemical crystallography, the process is inherently self-validating through standardized checks and balances.

The primary tool for this is the checkCIF validation routine, developed by the International Union of Crystallography (IUCr).[13][14] Before a crystal structure is accepted for publication or deposition in a database, its corresponding Crystallographic Information File (CIF) must be processed by checkCIF.[15]

The checkCIF process is a self-validating system because it:

  • Performs Geometric Checks: It calculates all bond lengths, angles, and torsion angles and compares them to expected values for similar chemical fragments. Significant deviations are flagged as ALERTS.

  • Validates Symmetry: The software checks for missed or higher symmetry in the crystal lattice. A common error is refining a structure in a space group of lower symmetry than the true one; checkCIF is highly effective at detecting this.

  • Assesses Data Quality: It analyzes refinement statistics such as R-factors and Goodness-of-Fit to ensure the model is a good fit for the experimental data.

  • Generates a Report: The output is a report listing potential issues as ALERTS, which range from minor informational notes to severe errors that question the validity of the structure. The crystallographer must address or provide a scientifically sound explanation for each significant ALERT before the structure is considered validated.[16]

This rigorous, automated, and community-standardized validation ensures that any published crystallographic data, including the future data for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl, meets a high standard of accuracy and trustworthiness.

References

  • Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5173-5191. [Link]

  • David, W. I. F., & Shankland, K. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Israel Journal of Chemistry, 63(1-2), e202200057. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Merkys, A., Vaitkus, A., & Gražulis, S. (2020). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 53(5), 1419-1426. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-8. [Link]

  • IUCr. (n.d.). Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

  • Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. University of Toledo. Retrieved from [Link]

  • Université de Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Jones, P. G., & Kuś, P. (2020). Crystal structure of (S)-(+)-1-cyclohexylethylaminium chloride, C8H18NCl. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 235-237. [Link]

  • Ji, X. (n.d.). X-ray Diffraction Data for Refinement and Deposition. National Cancer Institute. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. Journal of Molecular Structure, 1278, 134930. [Link]

  • Curtis, N. F., & Weatherburn, D. C. (2022). Compounds of amine-substituted cyclic amines synthesis and structures. Coordination Chemistry Reviews, 465, 214571. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Brown, C. J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 940026. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Retrieved from [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Oreate Additive Manufacturing. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Single Crystal X-ray Diffraction Structure Determination. Retrieved from [Link]

  • re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2289. [Link]

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Safety Operating Guide

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol Hydrochloride

Executive Summary & Chemical Context

This guide provides the definitive operational protocol for the disposal of This compound . As a specialized building block in medicinal chemistry, this compound combines a strained cyclobutane ring with a pyrrolidine moiety in a hydrochloride salt form.

While specific Safety Data Sheet (SDS) data for this exact CAS is often limited in public databases, we must apply the Precautionary Principle . We derive our safety profile from its functional groups: the corrosivity of hydrochloride salts and the toxicity/flammability profile of pyrrolidine derivatives.

Critical Safety Directive:

NEVER dispose of this compound or its solutions down the drain. NEVER mix this compound with bleach (sodium hypochlorite). The pyrrolidine moiety can react to form explosive and toxic chloramines.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to assign the correct EPA/RCRA codes.

Chemical Profile
PropertyDescriptionImplication for Disposal
Physical State Solid (typically white/off-white powder)Dispose as Solid Hazardous Waste.[1]
Solubility High water solubility (HCl salt)Potential for aqueous mobility; requires strict containment.
Acidity Acidic in solution (pH < 4)Corrosive (D002) if in aqueous solution.
Reactivity Stable, but incompatible with oxidizersReactive (D003) potential if mixed with hypochlorites.
Toxicity Irritant/Corrosive (Skin, Eye, Respiratory)Treat as Toxic ; avoid dust inhalation.[2][3]
Regulatory Classification (RCRA)

This specific compound is not explicitly P-listed or U-listed.[1][4] However, it must be classified by Characteristic :

  • D002 (Corrosivity): If disposed of as an aqueous solution with pH

    
     2.
    
  • D001 (Ignitability): If dissolved in flammable solvents (e.g., MeOH, EtOH).

  • Default Classification: Non-regulated chemical waste unless mixed with listed solvents. Best Practice: Manage as "Hazardous Waste - Toxic/Corrosive" .[1]

Operational Disposal Protocol

This self-validating workflow ensures compliance and safety.[1]

A. Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or Glass jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl" (90%+).[1]

    • Hazards: Check "Toxic" and "Corrosive".[5]

  • Segregation: Store in the "Solid Organic/Amine" waste stream. Keep away from oxidizers.[2][5][6]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Scenario 1: Organic Solvent (e.g., DCM, Methanol) [1]

    • Collect in the Halogenated or Non-Halogenated organic waste drum depending on the solvent.

    • Do not neutralize. The commercial incinerator will handle the HCl content.

  • Scenario 2: Aqueous Solution

    • Adjust pH to 5–9 using dilute NaOH or Sodium Bicarbonate only if your facility requires neutral pH for pickup.

    • Warning: Neutralization will liberate the free base (amine), which may be more volatile and odorous. Perform in a fume hood.

    • Collect in "Aqueous Hazardous Waste" carboy.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid ActionSolid Pack in HDPE/Glass Jar Label: Toxic/Corrosive Solid Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, etc.) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous ActionOrg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Organic->ActionOrg ActionAq Check pH Collect in Aqueous Waste Carboy Aqueous->ActionAq Destruction High-Temperature Incineration (Licensed Facility) ActionSolid->Destruction ActionOrg->Destruction ActionAq->Destruction

Figure 1: Decision matrix for the segregation and disposal of pyrrolidine-cyclobutane derivatives.

Critical Incompatibilities (The "Never" List)

The pyrrolidine nitrogen is the critical control point for chemical compatibility.

Incompatible AgentReactionConsequence
Bleach (NaOCl) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Formation of Chloramines . These are highly toxic and potentially explosive oils.
Nitrous Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
N-NitrosationFormation of Nitrosamines (potent carcinogens).
Strong Bases DeprotonationLiberates the free amine, increasing volatility and odor/inhalation risk.

Emergency Procedures

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Gently sweep up using a dustpan or scoop to avoid generating dust. Place in a bag/jar.

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads. Do not use paper towels if the solution is highly acidic (charring risk).

  • Decontamination: Wipe the area with water and mild detergent. Do not use bleach. [1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • St. Olaf College. (n.d.). Chlorine Bleach Safety (Incompatible Chemicals). [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for our valued partners in research and development. This document provides essential safety protocols and operational plans for handling 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. As a novel compound, specific safety data is not extensively documented[1]. Therefore, our approach is grounded in a rigorous, risk-based analysis derived from the chemical's structure, data on analogous compounds, and established principles of laboratory safety. This guide is built to empower you to work safely and effectively, ensuring both scientific integrity and personal protection.

Proactive Hazard Analysis: A Risk-Based Assessment

When a comprehensive Safety Data Sheet (SDS) is unavailable, a scientist's primary tool is a deductive hazard assessment. This involves dissecting the molecule to anticipate its reactivity and toxicity based on its constituent parts and data from structurally similar chemicals.

Surrogate Compound Analysis

Our target molecule is comprised of a cyclobutane ring, a pyrrolidine functional group, a hydroxyl group, and is salified as a hydrochloride.

  • The Pyrrolidine Moiety : The parent compound, pyrrolidine, is a significant contributor to the potential hazard profile. It is classified as a flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage[2][3]. This immediately elevates the need for robust skin and eye protection.

  • The Hydrochloride Salt : The hydrochloride form indicates the compound is the salt of a strong acid, hydrochloric acid. While the solid form is stable, aqueous solutions may be acidic and corrosive. This is critical for choosing disposal methods and handling spills[4][5].

  • Structural Analogue : Data for the closely related 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride serves as an excellent surrogate. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by the GHS07 "Exclamation mark" pictogram[6]. This strongly suggests the primary risks are irritant-based, especially concerning the skin, eyes, and respiratory system.

Physical Form Considerations

The compound is typically supplied as a powder or crystalline solid[6]. This presents a significant risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation, which aligns with the H335 warning from our surrogate analysis. When dissolved, the primary risk shifts from inhalation to direct contact via splashes.

Consolidated Hazard Profile

Based on this analysis, we can summarize the anticipated hazards. This table should guide all handling decisions.

Route of ExposureAnticipated HazardRationale & Causality
Skin Contact High Risk: Corrosive Burns / Severe IrritationThe pyrrolidine functional group is known to be corrosive[3]. The surrogate compound is a confirmed skin irritant.
Eye Contact High Risk: Serious Eye Damage / Severe IrritationBoth the pyrrolidine base and the surrogate compound data indicate a high risk of severe eye damage[2].
Inhalation Moderate to High Risk: Respiratory IrritationThe solid, powdered form can be easily aerosolized. The surrogate is known to cause respiratory irritation.
Ingestion Moderate Risk: Harmful if SwallowedThe pyrrolidine parent compound is harmful if swallowed[3].

The Multi-Layered Defense: A Detailed PPE Protocol

A multi-layered approach to PPE is crucial. The selection of PPE must be deliberately matched to the task and the quantities being handled. A hazard assessment is the first and most critical step in this process[7].

Foundational Layer: Minimum Required PPE

For any work in a laboratory where chemical hazards are present, a baseline of PPE is non-negotiable. This forms the first barrier of defense.[8]

  • Fire-Resistant Laboratory Coat: A lab coat protects clothing and skin from incidental splashes and spills. A fire-resistant variety is recommended given the flammability of the parent pyrrolidine compound.[9]

  • Safety Glasses with Side Shields: These are the absolute minimum for eye protection and are suitable for tasks with a low risk of splashing[8].

  • Full-Length Pants and Closed-Toe Shoes: This standard laboratory attire prevents skin exposure on the lower body and protects the feet from spills and dropped items[9].

Hand Protection: Selecting the Correct Glove

No single glove material protects against all chemicals[10]. For this compound, given the high risk of skin irritation and potential corrosivity from the pyrrolidine moiety, proper glove selection is paramount.

  • Recommended Glove Type: Disposable nitrile gloves are the preferred choice for incidental contact. They offer good resistance to a range of chemicals, including bases, oils, and some acids and solvents.[8][11]

  • Protocol: Always use nitrile gloves when handling the solid or its solutions. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair. For tasks involving larger quantities or extended handling times, consider double-gloving or using heavier-duty chemical-resistant gloves.[8]

Eye and Face Protection: Escalating for Splash Hazards

The risk of severe eye irritation necessitates an upgrade from safety glasses during many common procedures.

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as when preparing solutions, transferring liquids, or performing reactions. Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[8][9]

  • Face Shield: A face shield, worn in addition to chemical splash goggles, is required when handling larger volumes (>1 L) of solutions or during any operation with a high risk of energetic splashing[8][9].

Respiratory Protection: Mitigating Inhalation Risks

Given the H335 "May cause respiratory irritation" warning from the surrogate compound, controlling inhalation exposure is critical, especially when handling the solid powder. The hierarchy of controls dictates that engineering controls are the first line of defense.

  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most effective way to prevent respiratory exposure.

  • Respiratory Masks: If a fume hood is not available for a specific, short-duration task, a NIOSH-approved N95 respirator should be used as a minimum precaution to prevent inhalation of airborne powder. For operations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate cartridges may be necessary.[9][10]

Operational and Disposal Plans

Safe handling extends beyond PPE to include standardized procedures for use and disposal.

Step-by-Step Handling Protocol: Weighing and Solubilizing
  • Preparation: Don all required foundational PPE (lab coat, long pants, closed-toe shoes).

  • Hazard Assessment: For this task, the risk of inhalation (solid) and splash (liquid) is high. Upgrade PPE to include nitrile gloves and chemical splash goggles .

  • Engineering Controls: Perform all subsequent steps inside a chemical fume hood.

  • Weighing: Place a tared weigh boat on an analytical balance inside the hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Transfer: Carefully add the weighed solid to the destination vessel containing the desired solvent.

  • Dissolution: Gently swirl or stir the solution until the solid is fully dissolved.

  • Cleanup: Dispose of the contaminated weigh boat and any disposable items (e.g., pipette tips) in a designated solid hazardous waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly upon completion of the task.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.

  • Spill: For a small spill (<1 L), if you are trained to do so, neutralize the spill with a suitable agent like sodium bicarbonate[4]. Absorb the residue with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Chemical Waste Disposal

Improper disposal is a serious safety and compliance issue.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container for professional disposal.

  • Aqueous Waste: Due to the hydrochloride component, waste solutions are likely acidic. They must be neutralized before disposal.

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste stream with stirring.[5][12]

    • Continue adding the base until fizzing ceases, indicating that the acid has been neutralized.

    • Verify that the pH of the solution is between 6 and 8 using pH paper.

    • Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, pending confirmation with your local institutional and municipal regulations[5][13].

Visualizing the Safety Workflow

To ensure a clear and rapid decision-making process, the following flowchart outlines the PPE selection logic based on the specific handling task.

PPE_Workflow start Start: Prepare to Handle 3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl base_ppe Step 1: Don Foundational PPE - Lab Coat - Safety Glasses - Long Pants & Closed-Toe Shoes start->base_ppe task_assessment Step 2: Assess Task base_ppe->task_assessment solid_handling Handling Solid Powder? (Weighing, Transferring) task_assessment->solid_handling Solid or Liquid? liquid_handling Handling Liquid Solution? solid_handling->liquid_handling No fume_hood Work in Fume Hood solid_handling->fume_hood Yes gloves Add Nitrile Gloves liquid_handling->gloves Yes goggles Upgrade to Chemical Splash Goggles gloves->goggles large_volume Large Volume (>1L) or Splash Risk? gloves->large_volume fume_hood->gloves end_ppe Proceed with Task Using Selected PPE goggles->end_ppe goggles->end_ppe face_shield Add Face Shield (in addition to goggles) face_shield->end_ppe large_volume->goggles No large_volume->face_shield Yes

Caption: PPE selection workflow for handling the target compound.

This guide provides a robust framework for safely handling this compound. By understanding the rationale behind each safety measure, you are better equipped to protect yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and Safety Officer for any additional requirements.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • PubChemLite. (n.d.). This compound (C8H15NO).
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
  • Sigma-Aldrich. (n.d.). 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyrrolidine.
  • Standard Operating Procedure - Hydrochloric Acid. (n.d.).
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (n.d.). 3-(Pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride Safety Information.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.